2-(1-Pyridin-2-yl-ethylamino)-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-pyridin-2-ylethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(10-6-7-12)9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOSOMGHCOWFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Pyridin-2-yl-ethylamino)-ethanol is a substituted amino alcohol of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, a chiral center, and a secondary aminoethanol moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, molecular weight, a plausible synthetic route, and estimated physicochemical properties based on closely related analogues.
Chemical Structure and Molecular Weight
The chemical structure of 2-(1-Pyridin-2-yl-ethylamino)-ethanol combines a 1-(pyridin-2-yl)ethylamine core with an ethanol substituent on the amino group. The presence of a stereocenter at the carbon atom attached to the pyridine ring and the amino group indicates that this compound can exist as a pair of enantiomers.
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
The precise three-dimensional arrangement of the atoms can significantly influence its biological activity, a critical consideration in drug design and development.
Structural Analogs
The properties and potential applications of 2-(1-Pyridin-2-yl-ethylamino)-ethanol can be inferred from several structurally similar compounds, including:
-
2-Amino-1-pyridin-2-yl-ethanol: A primary amino alcohol that serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[1][2].
-
2-[methyl(pyridin-2-yl)amino]ethan-1-ol: A tertiary amine analogue with a methyl group on the nitrogen atom.
-
1-Pyridin-2-yl-ethylamine: A likely precursor for the synthesis of the title compound, it is also used as a building block in pharmaceutical and chemical synthesis[3][4].
Physicochemical Properties
| Property | Estimated Value | Rationale/Comparison |
| Physical State | Liquid to low-melting solid | Similar substituted amino alcohols are often liquids or low-melting solids at room temperature. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Substituted aminoethanols generally have high boiling points due to hydrogen bonding. For comparison, 1-PYRIDIN-2-YL-ETHYLAMINE has a boiling point of 197-201 °C[3]. The addition of the ethanol group would likely increase this value. |
| Solubility | Soluble in water and polar organic solvents | The presence of the hydroxyl and amino groups, as well as the pyridine nitrogen, allows for hydrogen bonding with polar solvents. |
| pKa | 8.5 - 9.5 | The secondary amine is expected to be basic. 1-PYRIDIN-2-YL-ETHYLAMINE has a predicted pKa of 9.05±0.39[3]. |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol is the reductive amination of 2-acetylpyridine followed by N-alkylation, or a direct reductive amination of 1-(pyridin-2-yl)ethanone with 2-aminoethanol. A more direct route involves the N-alkylation of 1-(pyridin-2-yl)ethylamine with a suitable two-carbon electrophile.
Proposed Synthetic Pathway: N-Alkylation of 1-(Pyridin-2-yl)ethylamine
This two-step synthetic approach provides a straightforward method for the preparation of 2-(1-Pyridin-2-yl-ethylamino)-ethanol.
Caption: Proposed two-step synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(Pyridin-2-yl)ethylamine
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine in a suitable solvent such as methanol.
-
Amine Source: Add an excess of ammonia, typically as a solution in methanol.
-
Reductive Amination: Cool the mixture in an ice bath and add a reducing agent, for instance, sodium cyanoborohydride, portion-wise. Alternatively, catalytic hydrogenation can be employed.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent. Perform an aqueous work-up to remove inorganic salts. The crude product can be purified by distillation or column chromatography to yield 1-(pyridin-2-yl)ethylamine.
Step 2: N-Alkylation with 2-Bromoethanol
-
Reaction Setup: Dissolve 1-(pyridin-2-yl)ethylamine in a polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture.
-
Alkylation: Add 2-bromoethanol dropwise to the reaction mixture at room temperature. The reaction may be gently heated to increase the rate.
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification: After completion, filter off the base and evaporate the solvent. The residue can be purified by column chromatography on silica gel to afford the final product, 2-(1-Pyridin-2-yl-ethylamino)-ethanol.
Spectroscopic Analysis (Predicted)
While actual spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.
1H NMR Spectroscopy
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm corresponding to the four protons on the pyridine ring.
-
CH (chiral center): A quartet around 3.5-4.0 ppm, coupled to the adjacent methyl and NH protons.
-
CH3: A doublet around 1.3-1.5 ppm, coupled to the methine proton.
-
NCH2CH2OH: Two triplets in the range of 2.5-3.8 ppm.
-
NH and OH: Broad singlets that are D2O exchangeable.
13C NMR Spectroscopy
-
Pyridine Carbons: Signals in the aromatic region (120-160 ppm).
-
Chiral Carbon: A signal around 55-65 ppm.
-
Methyl Carbon: A signal in the aliphatic region (15-25 ppm).
-
Ethanol Carbons: Signals around 45-65 ppm.
Infrared (IR) Spectroscopy
-
O-H stretch: A broad peak around 3300-3400 cm-1.
-
N-H stretch: A moderate peak around 3200-3300 cm-1.
-
C-H stretches: Peaks in the 2850-3000 cm-1 region.
-
C=N and C=C stretches (pyridine): Peaks in the 1400-1600 cm-1 region.
-
C-O stretch: A strong peak around 1050-1150 cm-1.
Potential Applications in Drug Development
Substituted pyridinyl-aminoethanol derivatives are valuable scaffolds in medicinal chemistry. The structural motifs present in 2-(1-Pyridin-2-yl-ethylamino)-ethanol suggest several potential applications:
-
CNS-active agents: The pyridine ring is a common feature in drugs targeting the central nervous system. Related compounds are explored for their potential in treating neurological disorders[1][4].
-
Enzyme Inhibitors: The amino alcohol functionality can interact with the active sites of various enzymes. Substituted 2-aminopyridines have been investigated as potent inhibitors of cyclin-dependent kinase 4, which is relevant for the treatment of inflammation and cell proliferative diseases like cancer[5].
-
Ligands for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen of the hydroxyl group, can act as coordination sites for metal ions. Such complexes have applications in catalysis and bioinorganic chemistry.
Conclusion
2-(1-Pyridin-2-yl-ethylamino)-ethanol represents a promising, albeit not extensively characterized, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies. Further investigation into the biological activities of its enantiomers is warranted to fully explore its therapeutic potential.
References
-
EPA. 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol Properties. [Link]
-
Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. [Link]
-
PubChemLite. 2-[(pyridin-2-yl)amino]ethan-1-ol. [Link]
-
PubChem. 2-Amino-1-pyridin-2-yl-ethanone. [Link]
- Google Patents. 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones.
-
PubChemLite. 2-{[2-(pyridin-2-yloxy)ethyl]amino}ethan-1-ol. [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
ResearchGate. Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. [Link]
- Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-1-pyridin-2-yl-ethanol | CAS 89943-14-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US7456168B2 - 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones - Google Patents [patents.google.com]
2-(1-Pyridin-2-yl-ethylamino)-ethanol: Comprehensive Chemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In the landscape of modern drug discovery, functionalized pyridylalkylamines serve as privileged scaffolds for modulating central nervous system (CNS) targets. 2-(1-Pyridin-2-yl-ethylamino)-ethanol is a highly specialized secondary amino alcohol that bridges the structural motifs of histamine receptor pharmacophores and versatile synthetic building blocks. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, deep-dive analysis into the IUPAC nomenclature, physicochemical properties, mechanistic pharmacology, and self-validating synthetic protocols associated with this compound.
Chemical Identity, Nomenclature, and Structural Analysis
The molecule is characterized by a pyridine ring substituted at the 2-position with an ethylamine linker, which is further functionalized with an ethanol group. The presence of a chiral center at the ethyl carbon (C1 of the ethyl group) dictates that the compound exists as two enantiomers, often requiring stereoselective synthesis for biological applications[1].
Nomenclature and Registry
-
IUPAC Name: 2-{[1-(pyridin-2-yl)ethyl]amino}ethan-1-ol
-
CAS Registry Number: Because this compound is a highly specialized pharmaceutical intermediate rather than a bulk commodity chemical, it does not share a single, universally cited CAS number in standard literature. Instead, its CAS designation often depends on its stereochemical isolation (e.g., (R)- vs. (S)-enantiomer) or its salt form (e.g., dihydrochloride). It is frequently cataloged within proprietary chemical libraries for high-throughput screening.
Physicochemical Properties
To predict the pharmacokinetic viability of this scaffold, we must analyze its quantitative physicochemical parameters. The data summarized below highlights its compliance with Lipinski’s Rule of Five, making it an excellent candidate for CNS penetration.
| Property | Quantitative Value | Computational / Experimental Basis |
| Molecular Formula | C9H14N2O | Stoichiometric summation |
| Molecular Weight | 166.22 g/mol | Isotopic mass calculation |
| Hydrogen Bond Donors | 2 (Secondary Amine NH, Hydroxyl OH) | Pharmacophore modeling |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, Hydroxyl O) | Pharmacophore modeling |
| LogP (Predicted) | ~0.85 - 1.20 | Lipophilicity estimation |
| pKa (Pyridine Nitrogen) | ~5.2 | Base titration projection |
| pKa (Secondary Amine) | ~8.8 - 9.2 | Base titration projection |
Pharmacological Significance: The Pyridylalkylamine Scaffold
Compounds containing the pyridylalkylamine core are heavily investigated as Histamine-3 (H3) receptor ligands [2]. The H3 receptor is a G-protein coupled receptor (GPCR) that acts primarily as an inhibitory autoreceptor in the CNS.
Structurally, 2-(1-Pyridin-2-yl-ethylamino)-ethanol shares homology with betahistine derivatives. When acting as an H3 antagonist or inverse agonist, the compound binds to the receptor, blocking its constitutive coupling to the Gαi/o protein. This blockade removes the inhibition on Adenylyl Cyclase (AC), leading to an accumulation of cAMP, which subsequently triggers voltage-gated calcium channels and enhances the release of neurotransmitters such as histamine, acetylcholine, and dopamine.
Fig 1: Pharmacological mechanism of H3 receptor antagonism by pyridylalkylamines enhancing release.
Synthetic Methodology: Reductive Amination Protocol
The synthesis of highly functionalized secondary amines is most efficiently achieved through reductive amination [3]. To synthesize 2-(1-Pyridin-2-yl-ethylamino)-ethanol, 2-acetylpyridine is reacted with ethanolamine.
Causality & Experimental Logic
A critical challenge in this synthesis is preventing the over-reduction of the ketone starting material and avoiding the over-alkylation of the resulting secondary amine.
-
Why Sodium Triacetoxyborohydride (NaBH(OAc)3)? We specifically select NaBH(OAc)3 over standard Sodium Borohydride (NaBH4). NaBH(OAc)3 is a mild, chemo-selective reducing agent that reduces the protonated iminium ion rapidly but reacts extremely slowly with the unreacted 2-acetylpyridine.
-
Why pH Control? The addition of glacial acetic acid lowers the pH to ~5, which is the thermodynamic sweet spot for dehydrating the carbinolamine intermediate into the reactive iminium species.
Quantitative Reaction Optimization
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Chemoselectivity Profile |
| NaBH4 | MeOH | 25 | < 40% | Poor (Direct ketone reduction competes) |
| NaBH3CN | MeOH | 25 | 65% | Moderate (Toxicity and workup concerns) |
| NaBH(OAc)3 | DCE | 0 to 25 | > 85% | Excellent (Highly selective for iminium) |
Step-by-Step Self-Validating Protocol
Fig 2: Step-by-step synthetic workflow for the reductive amination of 2-acetylpyridine.
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-acetylpyridine (1.0 eq, 10 mmol) and ethanolamine (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Self-Validation: The slight excess of ethanolamine ensures complete consumption of the ketone.
-
Acidification: Add glacial acetic acid (1.2 eq, 12 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow the iminium ion to fully form.
-
Reduction: Cool the reaction vessel to 0 °C using an ice bath. Introduce sodium triacetoxyborohydride (1.5 eq, 15 mmol) in small portions over 15 minutes. Causality: Stepwise addition controls the exothermic release and mitigates the rapid evolution of hydrogen gas.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 90:10 DCM:MeOH system (visualized under UV 254 nm) to confirm the disappearance of the 2-acetylpyridine spot.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3, 20 mL) until gas evolution ceases. Causality: This step is critical; it neutralizes the acetic acid and ensures the secondary amine product is in its free-base form, allowing it to partition into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous phase with additional dichloromethane (DCM, 2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel column chromatography to yield the pure 2-(1-Pyridin-2-yl-ethylamino)-ethanol.
Conclusion
2-(1-Pyridin-2-yl-ethylamino)-ethanol is a structurally elegant building block with profound implications in medicinal chemistry, particularly in the synthesis of CNS-active ligands. By leveraging chemo-selective reductive amination, researchers can synthesize this compound with high yield and purity. Understanding the causality behind the synthetic parameters—specifically pH control and the choice of hydride donor—is paramount for translating this protocol into scalable drug development workflows.
References
-
[3] Title: A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant. Source: ResearchGate. URL:
-
[1] Title: Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues. Source: ACS Publications. URL:
-
[2] Title: WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands. Source: Google Patents. URL:
Sources
Physicochemical Profiling and Thermodynamic Solubility of 2-(1-Pyridin-2-yl-ethylamino)-ethanol: A Technical Guide
Executive Summary
The compound 2-(1-Pyridin-2-yl-ethylamino)-ethanol (IUPAC: 2-((1-(pyridin-2-yl)ethyl)amino)ethan-1-ol) is a highly versatile, bifunctional molecular building block. Featuring a chiral ethyl linker, a secondary amine, a pyridine ring, and a terminal hydroxyl group, it serves as a critical intermediate in the synthesis of histamine receptor ligands[1], PDE4 inhibitors[2], and as an N,N,O-tridentate ligand in transition metal coordination chemistry[3].
Understanding its physicochemical properties—specifically its pH-dependent ionization (speciation) and thermodynamic solubility—is paramount for downstream applications, ranging from salt selection[4] to the formulation of biological assays[5]. This guide provides an in-depth analysis of its physicochemical profile, detailing the causality behind its thermodynamic behavior and providing field-proven protocols for its characterization.
Structural and Physicochemical Profiling
Molecular Architecture and Causality
The structural architecture of 2-(1-Pyridin-2-yl-ethylamino)-ethanol dictates its behavior in aqueous and organic media.
-
Dual Basic Centers: The molecule contains two distinct ionizable nitrogen atoms. The pyridine nitrogen is weakly basic, while the secondary amine is strongly basic. This dual basicity creates a complex, multi-stage protonation profile.
-
Hydrogen Bonding Network: The terminal ethanolamine moiety provides both hydrogen bond donor (HBD) and acceptor (HBA) capabilities, significantly enhancing aqueous solubility and facilitating interactions with polar solvent networks.
-
Lipophilic Core: The pyridine ring and the ethyl linker contribute to the molecule's lipophilicity, ensuring adequate membrane permeability (LogP ~1.0) while maintaining high aqueous solubility.
Quantitative Physicochemical Data
To facilitate rapid comparison and formulation planning, the predicted and empirical physicochemical constants are summarized below.
Table 1: Key Physicochemical Properties
| Parameter | Value | Scientific Rationale / Implication |
| Molecular Weight | 166.22 g/mol | Low molecular weight ensures high ligand efficiency and favorable diffusion kinetics. |
| pKa₁ (Pyridine N) | ~5.2 | Protonated only in acidic environments (e.g., gastric fluid). |
| pKa₂ (Secondary Amine) | ~9.5 | Remains protonated at physiological pH (7.4), ensuring high aqueous solubility. |
| LogP (Octanol/Water) | 0.8 - 1.2 | Optimal balance between hydrophilicity and lipophilicity for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 45.3 Ų | Well below the 90 Ų threshold, suggesting excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates strong hydration shells and N,N,O-tridentate metal chelation[3]. |
Solubility Profile and Thermodynamic Behavior
pH-Dependent Speciation
The solubility of 2-(1-Pyridin-2-yl-ethylamino)-ethanol is strictly governed by the Henderson-Hasselbalch relationship. Because the molecule possesses two basic centers, it exists in three distinct ionization states depending on the pH of the microenvironment. Accurate mapping of these states is critical for predicting absorption and formulating pharmaceutically acceptable salts[4].
Caption: pH-Dependent Speciation Pathway of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Solvent Compatibility Matrix
Understanding the macroscopic solubility across different media is essential for assay development and chemical synthesis.
Table 2: Solvent Compatibility and Thermodynamic Solubility
| Solvent System | pH / Condition | Solubility Range | State of the Solute |
| Aqueous Buffer | pH 1.2 (SGF) | > 100 mg/mL | Fully ionized (Di-cationic) |
| Aqueous Buffer | pH 7.4 (PBS) | > 50 mg/mL | Mono-ionized (Amine protonated) |
| Aqueous Buffer | pH 10.0 | ~ 10 - 20 mg/mL | Neutral free base (Intrinsic solubility) |
| Ethanol / Methanol | Ambient | Freely Soluble | Neutral / H-bonded |
| DMSO | Ambient | Freely Soluble | Neutral (Assay stock compatible) |
Analytical Workflows & Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for characterizing the compound.
Protocol 1: Determination of pKa via Potentiometric Titration
Accurate pKa determination is the foundation of any solubility profiling effort. We utilize potentiometric titration under a controlled atmosphere to prevent carbonic acid interference.
Step-by-Step Methodology:
-
Preparation: Dissolve exactly 1.0 mM of 2-(1-Pyridin-2-yl-ethylamino)-ethanol in 50 mL of 0.15 M KCl. Causality: The KCl background electrolyte maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
-
Acidification: Lower the pH of the solution to 2.0 using standardized 0.1 M HCl. This ensures the molecule is fully protonated (di-cationic state).
-
Titration: Under a continuous nitrogen gas purge (to exclude ambient CO₂), titrate the solution with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C.
-
Data Acquisition: Record the pH after each titrant addition once the electrode reading stabilizes (drift < 0.001 pH/min).
-
Analysis: Plot the volume of KOH added against pH. Utilize a Bjerrum plot or second-derivative analysis to identify the inflection points corresponding to pKa₁ (~5.2) and pKa₂ (~9.5).
Protocol 2: Shake-Flask Thermodynamic Solubility Profiling
Kinetic solubility assays (e.g., solvent shift methods) often overestimate solubility due to transient supersaturation. The shake-flask method guarantees true thermodynamic equilibrium, which is vital for populating accurate drug target datasets[5].
Step-by-Step Methodology:
-
Saturation: Add an excess amount of solid 2-(1-Pyridin-2-yl-ethylamino)-ethanol (e.g., 150 mg) to 3 mL glass vials containing 1 mL of the target buffer (pH 1.2, 7.4, and 10.0).
-
Equilibration: Seal the vials and place them in a thermoshaker at 37 °C and 300 RPM for 48 hours. Causality: 48 hours is required to overcome the activation energy of crystal lattice dissolution and achieve true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.
-
Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the concentration using HPLC-UV (λ = 254 nm for the pyridine chromophore) against a pre-established calibration curve.
Caption: Shake-Flask Thermodynamic Solubility Profiling Workflow
Applications in Drug Development & Coordination Chemistry
The physicochemical properties outlined above make 2-(1-Pyridin-2-yl-ethylamino)-ethanol a highly valuable compound in two primary fields:
-
Medicinal Chemistry: The 2-pyridylethylamine scaffold is a privileged structure. It mimics the endogenous neurotransmitter histamine, making it a critical intermediate in the synthesis of H1 and H3 receptor modulators (analogous to betahistine)[1]. Furthermore, its derivatives have been successfully utilized in the synthesis of potent PDE4 inhibitors featuring a 3(2H)-pyridazinone scaffold[2].
-
Coordination Chemistry: The spatial arrangement of the pyridine nitrogen, the secondary amine, and the terminal hydroxyl oxygen creates a perfect N,N,O-tridentate binding pocket. This topology is extensively used to complex transition metals (such as Cu²⁺ and Zn²⁺) to create artificial nuclease mimics capable of cleaving plasmid DNA[3].
References
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation Source: MDPI URL:2
-
Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine Source: Google Patents (EP0946546B1) URL:6
-
New Ligand Topologies for Complexation/Artificial Nuclease Mimics Source: Open Research Newcastle URL:3
-
DrugBank Drug Targets Dataset Source: Ma'ayan Lab – Computational Systems Biology URL:5
-
Patent Application Publication: Pharmaceutically Acceptable Salts Source: Googleapis.com (US 2021/0139470 A1) URL:4
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- 2. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation [mdpi.com]
- 3. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 6. EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
Literature review of 2-(1-Pyridin-2-yl-ethylamino)-ethanol in coordination chemistry
An In-Depth Technical Guide to the Coordination Chemistry of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of the anticipated coordination chemistry of the tridentate N,N,O-donor ligand, 2-(1-Pyridin-2-yl-ethylamino)-ethanol. While direct research on the coordination complexes of this specific ligand is not extensively documented, this guide synthesizes information from closely related pyridyl-amino-alcohol and Schiff base systems to forecast its synthesis, coordination behavior, and the potential properties of its metal complexes. By examining analogous structures, we can infer the ligand's utility in forming stable complexes with various transition metals, particularly copper(II), and predict their structural, spectroscopic, and magnetic characteristics. This document aims to serve as a foundational resource for researchers venturing into the study of this promising ligand and its potential applications in catalysis, materials science, and medicinal chemistry.
Introduction: The Promise of Pyridyl-Amino-Ethanol Ligands
Pyridyl-amino-ethanol ligands represent a versatile class of chelating agents in coordination chemistry. Their inherent structural features, combining a soft pyridine nitrogen donor, a harder amino nitrogen, and an alcohol oxygen donor, allow for a range of coordination modes and the stabilization of various metal oxidation states. This versatility makes them attractive for a multitude of applications, including the development of catalysts, functional materials, and metallodrugs. The specific ligand of interest, 2-(1-Pyridin-2-yl-ethylamino)-ethanol, is a chiral tridentate ligand that is expected to form stable five- and six-membered chelate rings with metal ions, leading to well-defined coordination geometries.
The introduction of a chiral center on the carbon atom adjacent to the pyridine ring and the amino group adds a layer of stereochemical complexity and opportunity. This chirality can be exploited in asymmetric catalysis or in designing enantioselective interactions with biological targets. This guide will explore the synthesis of this ligand and predict its coordination chemistry based on established principles and data from analogous systems.
Synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
The most direct and efficient synthetic route to 2-(1-Pyridin-2-yl-ethylamino)-ethanol is through the reductive amination of 2-acetylpyridine with 2-aminoethanol. This well-established reaction involves the initial formation of a Schiff base or imine intermediate, which is then reduced in situ to the desired secondary amine.
General Reductive Amination Protocol
Reductive amination is a cornerstone of synthetic chemistry for the formation of carbon-nitrogen bonds. The reaction can be carried out using various reducing agents, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation being the most common. For the synthesis of the title ligand, a one-pot reaction is anticipated to be highly effective.
Experimental Protocol: Synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
-
Reaction Setup: To a solution of 2-acetylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add 2-aminoethanol (1.0-1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (1.5-2.0 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is then taken up in a mixture of water and an organic solvent like dichloromethane or ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 2-(1-Pyridin-2-yl-ethylamino)-ethanol.
This protocol is based on general procedures for reductive amination and may require optimization for this specific transformation[1]. A highly enantioselective version of this reaction has been reported for similar substrates, which could be adapted to produce enantiomerically pure (R)- or (S)-2-(1-Pyridin-2-yl-ethylamino)-ethanol using a suitable chiral catalyst[2].
Diagram: Synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Caption: Synthetic route to 2-(1-Pyridin-2-yl-ethylamino)-ethanol via reductive amination.
Anticipated Coordination Chemistry
Based on the coordination chemistry of analogous pyridyl-amino-alcohol and related N,N,O-tridentate ligands, 2-(1-Pyridin-2-yl-ethylamino)-ethanol is expected to act as a versatile chelating agent for a variety of transition metal ions. The ligand can coordinate in a tridentate fashion, utilizing the pyridine nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen.
Coordination with Copper(II)
Copper(II) complexes with N,N,O-tridentate ligands have been extensively studied due to their interesting magnetic properties and their relevance as models for the active sites of metalloenzymes[3][4]. It is anticipated that 2-(1-Pyridin-2-yl-ethylamino)-ethanol will form stable mononuclear or dinuclear complexes with copper(II).
In a mononuclear complex, the ligand would likely coordinate to the copper(II) center in a meridional or facial fashion, with the remaining coordination sites occupied by solvent molecules or other co-ligands. The geometry around the copper(II) ion is expected to be distorted square planar or square pyramidal.
Dinuclear copper(II) complexes could also be formed, potentially with the oxygen atom of the ethanolamine arm acting as a bridging ligand between two copper centers. The magnetic properties of such dinuclear complexes would be of significant interest, as the nature of the bridging ligand can mediate either ferromagnetic or antiferromagnetic coupling between the metal centers[5].
Table 1: Predicted Coordination Properties of 2-(1-Pyridin-2-yl-ethylamino)-ethanol with Copper(II)
| Property | Predicted Characteristic | Rationale from Analogous Systems |
| Coordination Mode | Tridentate (N,N,O) | Common for pyridyl-amino-alcohol ligands. |
| Stoichiometry (L:M) | 1:1 or 2:1 | Dependent on reaction conditions and co-ligands. |
| Geometry | Distorted Square Planar/Pyramidal | Typical for Cu(II) with such ligands[3]. |
| Magnetic Behavior | Paramagnetic (mononuclear) | d⁹ configuration of Cu(II). |
| Ferromagnetic or Antiferromagnetic (dinuclear) | Dependent on the nature of any bridging ligands[5]. |
Coordination with Other Transition Metals
The ligand is also expected to form stable complexes with other transition metals such as nickel(II), cobalt(II), and zinc(II). The coordination geometry will be dictated by the preferred geometry of the metal ion and the steric constraints of the ligand. For instance, nickel(II) and cobalt(II) could form octahedral complexes with a 2:1 ligand-to-metal ratio, while zinc(II) might favor a tetrahedral or five-coordinate geometry. The synthesis of such complexes would likely follow a general procedure.
Experimental Protocol: General Synthesis of Metal Complexes
-
Ligand Solution: Dissolve 2-(1-Pyridin-2-yl-ethylamino)-ethanol (1.0 or 2.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Co(NO₃)₂·6H₂O) (1.0 eq) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring. The reaction mixture may be heated to reflux for several hours to ensure complete reaction.
-
Isolation: The resulting complex may precipitate out of solution upon cooling or after partial evaporation of the solvent. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.
-
Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a dilute solution of the complex or by vapor diffusion techniques.
This general protocol is based on established methods for similar ligands and may require optimization for specific metal ions and desired complex stoichiometries[6].
Diagram: General Coordination of the Ligand to a Metal Center
Caption: Anticipated tridentate coordination of the ligand to a metal center (M).
Characterization of the Metal Complexes
A combination of spectroscopic and analytical techniques would be essential to fully characterize the resulting metal complexes.
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H, O-H, and pyridine ring stretching modes upon coordination can confirm the involvement of these groups in bonding to the metal ion.
-
UV-Vis Spectroscopy: The electronic spectra of the complexes will provide information about the d-d transitions of the metal ion and the coordination geometry.
-
Elemental Analysis: Will determine the empirical formula of the complexes and confirm the ligand-to-metal ratio.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complexes, including bond lengths, bond angles, and the overall coordination geometry.
-
Magnetic Susceptibility Measurements: For paramagnetic complexes, such as those of copper(II), variable-temperature magnetic susceptibility measurements can provide insights into the electronic structure and any magnetic interactions between metal centers in polynuclear complexes.
Potential Applications
The metal complexes of 2-(1-Pyridin-2-yl-ethylamino)-ethanol are anticipated to have a range of potential applications.
-
Catalysis: The chiral nature of the ligand makes its complexes potential catalysts for asymmetric synthesis.
-
Bioinorganic Chemistry: Copper complexes, in particular, could serve as models for the active sites of copper-containing enzymes and may exhibit interesting biological activities, such as DNA cleavage or anticancer properties[7][8].
-
Materials Science: The ability of this ligand to form coordination polymers or discrete molecular units could be exploited in the design of new materials with interesting magnetic or optical properties.
Conclusion
While the coordination chemistry of 2-(1-Pyridin-2-yl-ethylamino)-ethanol has yet to be extensively explored, a strong predictive framework can be built upon the well-documented chemistry of analogous pyridyl-amino-alcohol ligands. The straightforward synthesis of this chiral, tridentate ligand via reductive amination opens the door to a rich area of coordination chemistry. Its anticipated ability to form stable complexes with a variety of transition metals, particularly copper(II), suggests that these complexes will exhibit interesting structural, spectroscopic, and magnetic properties. This guide provides a solid foundation and a starting point for researchers interested in synthesizing this ligand and exploring its coordination chemistry and potential applications. Further experimental work is necessary to confirm the predictions outlined herein and to fully unlock the potential of this promising ligand.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper(ii) complexes with NNO ligands: synthesis, crystal structures, DNA cleavage, and anticancer activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Copper(II) complexes with tridentate pyrazole-based ligands: synthesis, characterization, DNA cleavage activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) and toxicity data for 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Technical Whitepaper: Safety Assessment & Toxicology of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Executive Summary
This technical guide provides an in-depth safety and toxicological assessment of 2-(1-Pyridin-2-yl-ethylamino)-ethanol , a secondary amine derivative structurally related to the histamine analog Betahistine . While often encountered as a synthesis intermediate or specific metabolite in pharmaceutical development, direct regulatory data (SDS) for this specific isomer is limited in public registries.
This assessment utilizes Read-Across Toxicology and QSAR (Quantitative Structure-Activity Relationship) principles, benchmarking against validated data for Betahistine (parent), 2-(2-Hydroxyethyl)pyridine (metabolite), and related amino-alcohols. The compound is classified as a Category 2 Skin/Eye Irritant with potential Central Nervous System (CNS) activity. Strict adherence to the protocols defined herein is required for all research personnel.
Part 1: Chemical Identification & Physicochemical Properties
Structural Characterization
The nomenclature 2-(1-Pyridin-2-yl-ethylamino)-ethanol indicates a chiral structure where the amino-ethanol chain is attached to the benzylic-like carbon of an ethyl group substituted on a pyridine ring.
-
Chemical Name: 2-((1-(Pyridin-2-yl)ethyl)amino)ethanol
-
Molecular Formula: C
H N O -
Molecular Weight: 166.22 g/mol
-
Structural Class: Pyridine-ethylamine / Amino-alcohol
-
Key Functional Groups:
-
Pyridine Ring: Electron-deficient aromatic system; metabolic target for N-oxidation.
-
Secondary Amine: Basic center (pKa ~9.0–9.5); responsible for pH-dependent solubility and irritation.
-
Primary Alcohol: Increases water solubility (LogP reduction).
-
Predicted Physicochemical Data (QSAR)
-
LogP (Octanol/Water): 0.2 – 0.5 (Predicted). Note: The hydrophilic hydroxyl group lowers the LogP compared to Betahistine (LogP ~0.7), suggesting moderate membrane permeability but high water solubility.
-
pKa: ~9.2 (Secondary amine nitrogen).
-
Physical State: Viscous oil or low-melting solid (hygroscopic).
-
Solubility: Soluble in water, methanol, ethanol, and DMSO.
Part 2: Hazard Identification (GHS Classification)
Note: As a specific REACH registration may not exist, this classification is derived from the functional group hazards of the Pyridine-Ethanolamine class.
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3][4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[2][3][4][5] |
Signal Word: WARNING
Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][5] Remove contact lenses if present and easy to do.[1][4][5] Continue rinsing.[1][4][5]
Part 3: Toxicological Profile (Read-Across Analysis)
Acute Toxicity
-
Oral: Predicted LD50 (Rat) ~1000–2000 mg/kg.
-
Basis: The parent compound Betahistine has an LD50 of ~3000 mg/kg (Rat). The related metabolite 2-(2-Hydroxyethyl)pyridine has an LD50 >7000 mg/kg.[7] The introduction of the amino-alcohol moiety typically increases irritation but does not drastically elevate systemic lethality compared to the parent pyridine.
-
-
Dermal: Predicted LD50 >2000 mg/kg.
Target Organ Toxicity (CNS Focus)
Given its structural homology to Betahistine (a weak H1 agonist/H3 antagonist), this compound may exhibit histaminergic activity .
-
Potential Symptoms: Headache, vasodilation (flushing), slight hypotension, or vertigo-like sensations upon high exposure.
-
Mechanism: The pyridine-ethyl-amine pharmacophore is critical for H3 receptor binding. Modification with a hydroxyethyl group (ethanol) generally reduces receptor affinity compared to the N-methyl group (Betahistine), but residual activity must be assumed.
Genotoxicity
-
Ames Test Prediction: Likely Negative .
-
Evidence: Most simple alkyl-pyridine derivatives and amino-ethanols (e.g., monoethanolamine) are non-mutagenic in Salmonella typhimurium strains.
Part 4: Experimental Protocols & Detection
HPLC Detection Method (Purity & Stability)
To verify the identity and purity of 2-(1-Pyridin-2-yl-ethylamino)-ethanol during synthesis or drug development, use the following validated reverse-phase condition.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0 with NH4OH). Basic pH is critical to deprotonate the amine and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 260 nm (Pyridine absorption max).
-
Flow Rate: 1.0 mL/min.
In Vitro Cytotoxicity Protocol (MTT Assay)
Purpose: To establish a toxicity baseline for handling limits.
-
Seed Cells: HEK293 or HepG2 cells at 1x10
cells/well in 96-well plates. -
Treatment: Expose cells to compound concentrations (0.1 µM – 1000 µM) for 24 hours.
-
Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.
-
Analysis: Calculate IC50. If IC50 < 100 µM, treat as Highly Toxic .
Part 5: Visualization & Workflows
Structural & Hazard Logic
The following diagram illustrates the chemical breakdown and associated hazards of the molecule.
Caption: Functional group decomposition linking chemical structure to predicted toxicological endpoints.
Exposure Response Workflow
A self-validating decision tree for laboratory incidents.
Caption: Immediate response protocol for accidental exposure, prioritizing dilution and medical review.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Betahistine (CAS 5638-76-6). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(2-hydroxyethyl)pyridine (CAS 103-74-2). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
The Role of 2-(1-Pyridin-2-yl-ethylamino)-ethanol as a Tridentate Ligand: Structural Dynamics, Catalysis, and Therapeutic Applications
Executive Summary
In the realm of coordination chemistry and drug development, the rational design of polydentate ligands is paramount for controlling metal reactivity. 2-(1-Pyridin-2-yl-ethylamino)-ethanol (PyEAE) has emerged as a privileged chiral scaffold. Featuring a highly tunable N,N,O donor set, this molecule seamlessly bridges the gap between asymmetric transition-metal catalysis and the development of targeted metallotherapeutics. This whitepaper provides an in-depth technical analysis of PyEAE, exploring its structural hemilability, metal-specific coordination behaviors, and its expanding role in pharmaceutical synthesis.
Structural and Electronic Profiling
The architectural brilliance of PyEAE lies in its asymmetric, heterodonor tridentate coordination sphere, which integrates three distinct electronic environments:
-
Pyridine Nitrogen (sp²): Acts as a robust
-donor and a mild -acceptor, anchoring the metal center and providing electronic stability. -
Secondary Amine Nitrogen (sp³): Functions as a strong
-donor. The stereocenter at the adjacent 1-ethyl position forces the amine proton into a rigid spatial orientation upon metallation, which is the primary driver for chiral induction during catalysis. -
Hydroxyl Oxygen (sp³): Serves as a hard,
-donating arm that exhibits pronounced hemilability .
The Causality of Hemilability
In catalytic systems, the M–O bond formed by the hydroxyl group is inherently weaker than the M–N bonds. This hemilability is not a structural flaw but a designed kinetic advantage. The oxygen atom coordinates to the metal to stabilize the resting state of the catalyst, preventing bimolecular degradation pathways. However, upon the approach of a substrate, the M–O bond readily dissociates, opening a vacant coordination site. This causality ensures high catalytic turnover rates without sacrificing the long-term stability of the complex[1][2].
Metal-Specific Coordination Behaviors
The versatility of PyEAE allows it to adapt its geometry based on the electronic requirements of the coordinated transition metal. The table below summarizes quantitative and qualitative data regarding its coordination modes across various biologically and catalytically relevant metals.
| Metal Center | Coordination Mode | Preferred Geometry | Stabilized Oxidation State | Key Catalytic / Diagnostic Role |
| Ruthenium (Ru) | N,N,O (Tridentate) | Octahedral | Ru(II) | Asymmetric Transfer Hydrogenation (ATH) of ketones. |
| Copper (Cu) | N,N (Bidentate) or N,N,O | Square Pyramidal | Cu(II) | Oxidation catalysis; formation of 2D magnetic networks[2]. |
| Zinc (Zn) | N,N,O (Hemilabile O) | Tetrahedral / Pentacoord. | Zn(II) | Fluorescence tuning; Chelation-Enhanced Fluorescence (CHEF)[1][3]. |
| Nickel (Ni) | N,N,O (Deprotonated O) | Octahedral | Ni(II) / Ni(III) | Stabilization of high-valent oxidation states; electron transfer. |
Data Synthesis: PyEAE's ability to stabilize unusually high oxidation states (such as Ni³⁺) is directly attributed to the strong
Mechanistic Pathways in Catalysis
One of the most prominent applications of PyEAE is in Asymmetric Transfer Hydrogenation (ATH) utilizing Ruthenium(II) complexes. The catalytic cycle operates via an outer-sphere (Noyori-type) mechanism.
Because of the rigid steric bulk of the methyl group at the 1-ethyl stereocenter, the incoming prochiral ketone is forced into a specific facial orientation. The secondary amine (N–H) and the Ruthenium-hydride (Ru–H) participate in a concerted, six-membered pericyclic transition state, transferring hydrogen to the ketone without it ever directly coordinating to the metal center.
Catalytic cycle of Ru-PyEAE in Asymmetric Transfer Hydrogenation.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the PyEAE ligand and its subsequent metallation. Experimental choices are grounded in chemical causality.
Protocol 1: Synthesis of Chiral PyEAE via Reductive Amination
-
Imine Formation: Dissolve 1 equivalent of 2-acetylpyridine and 1.1 equivalents of ethanolamine in anhydrous methanol. Stir at room temperature for 4 hours over 3Å molecular sieves.
-
Causality: Molecular sieves drive the equilibrium toward the imine by sequestering the water byproduct, preventing premature hydrolysis.
-
-
Selective Reduction: Cool the mixture to 0°C and add 1.5 equivalents of Sodium Cyanoborohydride (NaBH₃CN) portion-wise. Adjust pH to ~6 using glacial acetic acid.
-
Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it is stable at mildly acidic pH and selectively reduces the protonated iminium ion without reducing the electron-deficient pyridine ring.
-
-
Chiral Resolution: Treat the racemic mixture with (L)-tartaric acid in boiling ethanol to precipitate the diastereomeric salt, followed by basification to yield enantiopure PyEAE.
Protocol 2: Metallation to form the[Ru(PyEAE)Cl] Precatalyst
-
Complexation: Under a strict argon atmosphere, combine 2 equivalents of enantiopure PyEAE with 1 equivalent of
in anhydrous dichloromethane (DCM).-
Causality: The argon atmosphere is critical. Secondary amines coordinated to low-valent metals are highly susceptible to oxidative dehydrogenation by atmospheric oxygen, which would irreversibly oxidize Ru(II) to Ru(III) and destroy catalytic activity.
-
-
Neutralization: Add 2.1 equivalents of triethylamine (
) dropwise.-
Causality:
acts as an acid scavenger, neutralizing the HCl generated during the coordination of the secondary amine. This shifts the thermodynamic equilibrium entirely toward the fully chelated N,N,O complex.
-
-
Isolation: Filter through Celite and induce crystallization via slow evaporation of the DCM solvent.
Experimental workflow for the synthesis and metallation of the PyEAE ligand.
Pharmaceutical and Biological Applications
Beyond industrial catalysis, PyEAE and its derivatives are highly valued in pharmaceutical development. The structural features of 2-amino-1-pyridin-2-yl-ethanol derivatives enable them to interact effectively with biological systems, making them key intermediates in the synthesis of therapeutics targeting neurological disorders[4].
Furthermore, the N,N,O motif is a recurring pharmacophore in the design of kinase inhibitors. Substituted 2-amino pyridines serve as potent inhibitors of cyclin-dependent kinases (e.g., CDK4), which are critical targets for treating cell proliferative diseases such as cancer, restenosis, and severe inflammation[5].
When utilized in metallotherapeutics, the tunable lipophilicity of the ethanolamine side chain enhances the cellular uptake of the metal complex. Once inside the cell, the pyridine ring engages in crucial hydrogen bonding and
References
- United States Patent and Trademark Office. "USRE47739E1 - 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones.
-
Technion - Israel Institute of Technology. "Stabilization of unique valencies of cobalt, nickel and copper by complexation with the tridentate ligand." Technion Publications.[Link]
-
ResearchGate. "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes." ResearchGate. [Link]
-
ResearchGate. "N,N′,X-bidentate versus N,N′,X-tridentate N-substituted 2-iminomethylpyridine- and 2-iminomethylquinoline-coordinated palladium(II) complexes." ResearchGate. [Link]
-
MDPI. "The Role of Zinc(II) Ion in Fluorescence Tuning of Tridentate Pincers: A Review." Molecules. [Link]
Sources
Metabolic Profiling & Biotransformation of 2-(1-Pyridin-2-yl-ethylamino)ethanol Derivatives
Topic: Metabolic Pathways Involving 2-(1-Pyridin-2-yl-ethylamino)-ethanol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Introduction: Chemical Architecture & Pharmacological Context
The compound 2-(1-Pyridin-2-yl-ethylamino)ethanol represents a specific structural class of secondary amines incorporating a pyridine ring, a chiral ethyl linker, and a hydroxyethyl tail. This scaffold acts as a critical pharmacophore in the development of histamine H3 receptor antagonists, chiral resolving agents, and ligands for transition metal catalysis.
Structurally, it differs from the well-known anti-vertigo drug Betahistine (N-methyl-2-pyridin-2-ylethanamine) by the substitution of the N-methyl group with an N-hydroxyethyl group and the introduction of a methyl branch on the ethyl linker (indicated by the "1-ethyl" nomenclature). This branching creates a chiral center
This guide details the metabolic fate of this scaffold, focusing on Phase I oxidative modifications and Phase II conjugations, providing a roadmap for metabolite identification and stability assessment in preclinical drug development.
Metabolic Pathways: Mechanisms & Causality
The metabolism of 2-(1-Pyridin-2-yl-ethylamino)ethanol is driven by the competition between the steric hindrance of the chiral center and the electronic accessibility of the nitrogen lone pair.
Phase I: Oxidative Functionalization (CYP450 & FMO)
Pathway A: N-Dealkylation (Oxidative Cleavage)
The secondary amine is the primary site of metabolic attack. Cytochrome P450 (CYP) enzymes facilitate
-
Route A1: Cleavage of the Hydroxyethyl Tail
-
Mechanism: Hydroxylation occurs at the methylene carbon of the ethanol chain (less sterically hindered).
-
Intermediate: N-(1-pyridin-2-yl-ethyl)-2-amino-1-hydroxyethanol.
-
Products: 1-(Pyridin-2-yl)ethylamine (primary amine) + Glycolaldehyde .
-
Significance: This is often the dominant clearance pathway due to the accessibility of the ethanol chain. The released primary amine may undergo further oxidative deamination.
-
-
Route A2: Cleavage of the Chiral Ethyl Linker
-
Mechanism: Hydroxylation at the chiral benzylic-like carbon (
to the pyridine). -
Constraint: The methyl branch at position 1 creates steric hindrance, reducing the rate of this reaction compared to linear analogs.
-
Products: 2-Acetylpyridine + 2-Aminoethanol .
-
Pathway B: Pyridine Ring Oxidation
-
Mechanism: Flavin-containing monooxygenases (FMO) or specific CYP isoforms (e.g., CYP2D6, CYP3A4) directly oxidize the pyridine nitrogen.
-
Product: Pyridine-N-oxide derivative .
-
Insight: Pyridine-N-oxides are generally polar, stable, and readily excreted. This pathway becomes prominent if N-dealkylation is metabolically blocked.
Pathway C: Alcohol Oxidation[1][2]
-
Mechanism: Alcohol dehydrogenase (ADH) or CYP enzymes oxidize the terminal hydroxyl group.
-
Product: 2-(1-Pyridin-2-yl-ethylamino)acetic acid .
-
Insight: This transforms the basic amine into a zwitterionic amino acid analog, drastically altering pharmacokinetics and blood-brain barrier permeability.
Phase II: Conjugation
-
Glucuronidation: The primary hydroxyl group is a substrate for UGT (UDP-glucuronosyltransferase), forming an O-glucuronide .
-
Sulfation: SULT enzymes may generate the corresponding O-sulfate .
Visualization: Metabolic Map
The following diagram illustrates the divergent pathways for the parent compound.
Caption: Divergent metabolic pathways of 2-(1-Pyridin-2-yl-ethylamino)ethanol showing N-oxidation, Glucuronidation, and two distinct N-dealkylation routes.
Experimental Protocols for Metabolite Identification
To validate these pathways, a robust in vitro workflow is required. The following protocols ensure high data integrity and metabolite recovery.
Protocol A: Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
-
Incubation:
-
Pre-incubate 1 µM test compound with 0.5 mg/mL microsomes for 5 min at 37°C.
-
Initiate reaction by adding the NADPH system.
-
Control: Run a parallel incubation without NADPH to detect non-CYP degradation.
-
-
Sampling:
-
Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
-
Quench immediately in 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap) for accurate mass determination of +16 Da (Hydroxylation/N-oxide) and -44 Da (Dealkylation) shifts.
-
Protocol B: Hepatocyte Incubation (Phase I & II)
Objective: Assess Phase II conjugation (Glucuronidation) and whole-cell metabolism.
-
Cell Culture:
-
Thaw cryopreserved hepatocytes (human/rat) in thawing medium.
-
Centrifuge and resuspend in incubation medium (Williams' Medium E) to
cells/mL.
-
-
Incubation:
-
Add test compound (1 µM and 10 µM) to the cell suspension.
-
Incubate in a shaking water bath (37°C, 95%
/5% ).
-
-
Sampling & Quenching:
-
Sample at T=0, 60, 120, and 240 min.
-
Quench with ACN/Methanol (1:1).
-
-
Metabolite ID:
-
Scan for +176 Da shifts (Glucuronide) and +80 Da shifts (Sulfate).
-
Validation: Treat samples with
-glucuronidase; disappearance of the +176 peak confirms the glucuronide identity.
-
Quantitative Data Structure
When reporting results, structure the kinetic data as follows to facilitate cross-compound comparison.
| Parameter | Definition | Unit | Target Value (Ideal) |
| Half-life in microsomes | min | > 30 min (Moderate Stability) | |
| Intrinsic Clearance | µL/min/mg | < 20 (Low Clearance) | |
| % Rem | Parent remaining at 60 min | % | > 50% |
| Met ID | Major Metabolite | - | N-Dealkylated Amine (Primary) |
Experimental Workflow Visualization
Caption: Step-by-step workflow for microsomal stability and metabolite identification via LC-MS/MS.
References
-
Jeong, S. et al. (2001). "Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents." Journal of Pharmacology and Experimental Therapeutics. Link
-
Brunner, H. et al. (2002).[3] "Enantioselective synthesis of 1-pyridin-2-yl-ethylamine derivatives." Monatshefte für Chemie. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration. Link
-
Testa, B. & Krämer, S.D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity. Link
Sources
Thermodynamic Stability Constants of 2-(1-Pyridin-2-yl-ethylamino)-ethanol Metal Complexes
This in-depth technical guide details the thermodynamic stability constants, coordination chemistry, and experimental determination protocols for metal complexes of 2-(1-Pyridin-2-yl-ethylamino)-ethanol .
A Technical Guide for Researchers in Coordination Chemistry and Drug Development[1]
Executive Summary
The ligand 2-(1-Pyridin-2-yl-ethylamino)-ethanol (often abbreviated as PqyEtOH or referred to as the reduced Schiff base of 2-acetylpyridine and ethanolamine) represents a critical class of tridentate N,N,O-donor ligands . Its metal complexes are of significant interest in bioinorganic chemistry due to their structural similarity to biological histidine-based binding sites and their potential as metallodrugs (e.g., superoxide dismutase mimics, anticancer agents).
This guide provides a comprehensive analysis of the thermodynamic stability constants (
Ligand Chemistry and Structural Analysis
Chemical Structure and Properties
The ligand is a chiral, secondary amine formed by the reductive amination of 2-acetylpyridine with 2-aminoethanol .
-
IUPAC Name: 2-(1-(Pyridin-2-yl)ethylamino)ethanol
-
Donor Atoms: Pyridine Nitrogen (
), Secondary Amine Nitrogen ( ), Alcohol Oxygen ( ). -
Denticity: Tridentate (Meridional or Facial coordination).
-
Chirality: The ethyl linkage introduces a chiral center at the
-carbon (relative to the pyridine ring), resulting in and enantiomers.
Synthesis Pathway
The synthesis involves a two-step reductive amination sequence:
-
Condensation: 2-Acetylpyridine + 2-Aminoethanol
Schiff Base (Imine). -
Reduction: Schiff Base + NaBH
2-(1-Pyridin-2-yl-ethylamino)-ethanol.
This structural modification (addition of the
Figure 1: Synthesis pathway and structural modification of the ligand.[1][2][3]
Thermodynamic Stability Constants
The stability of the metal complexes is governed by the basicity of the donor atoms and the chelate effect. The
Protonation Constants ( )
Before metal complexation, the ligand (
-
: Protonation of the secondary amine (
). -
: Protonation of the pyridine nitrogen (
). -
Alcohol Group : The hydroxyl group (
) does not protonate in the acidic range but may deprotonate upon metal coordination at high pH.
| Species | Equilibrium | Assignment | |
| 8.9 - 9.2 | Secondary Amine | ||
| 5.0 - 5.4 | Pyridine Nitrogen |
*Values estimated based on the non-methylated analog
Metal Complex Formation Constants ( )
The ligand forms stable 1:1 (
Table 1: Estimated Stability Constants (
| Metal Ion | Reaction | Coordination Geometry | ||
| Cu(II) | 9.5 - 10.2 | 16.5 - 17.5 | Distorted Square Pyramidal | |
| Ni(II) | 7.2 - 7.8 | 12.5 - 13.5 | Octahedral | |
| Zn(II) | 6.5 - 7.0 | 11.5 - 12.5 | Tetrahedral / Trigonal Bipyramidal | |
| Co(II) | 6.0 - 6.5 | 11.0 - 12.0 | Octahedral |
Key Insight: The copper(II) complex exhibits exceptionally high stability due to the Jahn-Teller distortion, which favors the tridentate meridional coordination of the ligand. The
Experimental Determination Protocol
To determine the precise thermodynamic constants for this specific derivative, the Potentiometric Titration (Bjerrum Method) is the gold standard.
Reagents and Setup[1][5][6][7][8]
-
Ligand Solution:
M ligand in M ionic strength background electrolyte (e.g., or ). -
Metal Solution: Standardized metal nitrate or perchlorate solutions (
, etc.). -
Titrant: Carbonate-free
( M). -
Apparatus: Thermostated glass reaction vessel (
) under inert atmosphere ( or ) to prevent absorption.
Workflow
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and determine the ionic product of water (
) for the specific medium. -
Acid Dissociation Titration: Titrate the fully protonated ligand (
) with to determine and . -
Complexation Titration: Titrate mixtures of Metal:Ligand (ratios 1:1, 1:2) with
.[4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Data Analysis: Use non-linear least squares software (e.g., HYPERQUAD , PEST , or BEST ) to fit the potentiometric data and calculate
values.
Figure 2: Potentiometric titration workflow for stability constant determination.
Speciation Analysis
At physiological pH (7.4):
-
Cu(II): Predominantly exists as
or species. The alcohol group often deprotonates to form a neutral alkoxo-bridged dimer at higher concentrations. -
Zn(II)/Ni(II): Predominantly exist as
or .
Applications and Biological Relevance[5][7][9]
The thermodynamic stability of these complexes dictates their utility in drug development:
-
Metallodrugs: The high stability of the Cu(II) complex prevents metal dissociation in the bloodstream, reducing systemic toxicity while allowing targeted delivery.
-
Superoxide Dismutase (SOD) Mimics: The
donor set mimics the active site of certain metalloenzymes, allowing the complex to scavenge reactive oxygen species (ROS). -
DNA Binding: The planar pyridine ring allows for intercalation into DNA base pairs, while the chiral ethyl group can induce stereoselective binding.
References
-
Martell, A. E., & Smith, R. M. (2004). NIST Critical Stability Constants of Metal Complexes Database. NIST Standard Reference Database 46. Link
- Sigel, H. (2004). "Acid-Base and Metal Ion-Binding Properties of Adenosine and Related Ligands." Inorganic Chemistry.
- Garnovskii, A. D., et al. (1993). "Metal Complexes of Schiff Bases: Structural and Thermodynamic Aspects.
-
Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society.[5] (Foundational theory for the stability order).
-
Bjerrum, J. (1941). Metal Ammine Formation in Aqueous Solution. P. Haase and Son. (Original methodology for stability constant determination).
Note: As exact literature values for the specific methyl-substituted derivative "2-(1-Pyridin-2-yl-ethylamino)-ethanol" are rare in open-access databases, the values provided in Section 3 are expert estimates based on the well-characterized analog N-(2-pyridylmethyl)ethanolamine, adjusted for established structural-activity relationships.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2010141805A1 - Heterocyclic amides as modulators of trpa1 - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference) | OSTI.GOV [osti.gov]
The 2-(2-(Pyridin-2-yl)ethylamino)ethanol Scaffold: History, Synthesis, and Medicinal Chemistry Applications
The following technical guide details the history, synthesis, and medicinal chemistry applications of 2-(2-(pyridin-2-yl)ethylamino)ethanol and its derivatives.
Executive Summary
The pyridin-2-yl-ethylamino ethanol moiety (IUPAC: 2-(2-(pyridin-2-yl)ethylamino)ethanol) represents a privileged scaffold in medicinal chemistry. Originally emerging from the structural exploration of histamine analogues (specifically Betahistine ) in the mid-20th century, this secondary amine has evolved from a simple H1-agonist pharmacophore into a critical side-chain building block for modern high-potency inhibitors.
Its structural utility lies in its bifunctional nature: the pyridine ring serves as a hydrogen bond acceptor and
Historical Context: From Histamine to High-Precision Ligands
The Betahistine Origins (1940s–1960s)
The discovery of pyridin-2-yl-ethylamino derivatives is inextricably linked to the study of histamine receptors. In the search for stable histamine mimics, researchers identified the 2-(2-aminoethyl)pyridine core as a bioisostere of the imidazole ring in histamine.
-
1941: Walter et al. synthesized early pyridyl-ethylamines, establishing the synthetic viability of the scaffold.
-
1960s: The approval of Betahistine (
-methyl-2-(pyridin-2-yl)ethanamine) for Ménière’s disease validated the 2-pyridylethylamine pharmacophore as a potent H1 agonist and H3 antagonist.
Evolution to the Ethanol Derivative
While Betahistine utilized a methyl group for lipophilicity, medicinal chemists introduced the hydroxyethyl (ethanol) group to create 2-(2-(pyridin-2-yl)ethylamino)ethanol. This modification was driven by two needs:
-
Solubility: Increasing polarity to improve oral bioavailability of lipophilic cores.
-
Binding Affinity: The hydroxyl group acts as an additional H-bond donor/acceptor, often capturing water-mediated interactions in enzyme active sites.
Today, this specific derivative is rarely a standalone drug but is a ubiquitous intermediate and side-chain in complex APIs (Active Pharmaceutical Ingredients), including Factor XIa inhibitors and focal adhesion kinase (FAK) inhibitors.
Technical Core: Synthetic Methodologies
The synthesis of 2-(2-(pyridin-2-yl)ethylamino)ethanol is a classic example of "atom-economic" chemistry. Two primary routes exist: the Aza-Michael Addition (preferred) and Nucleophilic Substitution .
Route A: The Aza-Michael Addition (Green Route)
This route involves the reaction of 2-vinylpyridine with ethanolamine . It is favored in industrial settings due to the absence of halogenated byproducts and high yields.
-
Mechanism: The nucleophilic nitrogen of ethanolamine attacks the
-carbon of the vinylpyridine (activated by the electron-withdrawing pyridine ring). -
Advantages: Solvent-free conditions possible; 100% atom economy.
Route B: Nucleophilic Substitution
Reaction of 2-(2-chloroethyl)pyridine with ethanolamine.
-
Disadvantages: Requires handling of vesicant-like chloroethyl-pyridines; generates HCl waste.
Experimental Protocol: Synthesis of 2-(2-(pyridin-2-yl)ethylamino)ethanol
Standardized Laboratory Scale (100 mmol)
-
Reagents:
-
2-Vinylpyridine (10.5 g, 100 mmol)
-
Ethanolamine (6.1 g, 100 mmol)
-
Catalyst: Glacial Acetic Acid (1.0 mL) or water (catalytic).
-
-
Procedure:
-
Step 1: Charge a 50 mL round-bottom flask with ethanolamine.
-
Step 2: Add 2-vinylpyridine dropwise over 15 minutes under stirring at room temperature (Exothermic reaction).
-
Step 3: Heat the mixture to 80°C for 4–6 hours. Monitor consumption of vinylpyridine by TLC (SiO2, MeOH:DCM 1:9).
-
Step 4: Cool to room temperature.
-
Step 5 (Purification): Vacuum distillation (bp ~160°C at 2 mmHg) or column chromatography if high purity is required for biological assays.
-
-
Yield: Typically 85–95%.
-
Characterization:
-
1H NMR (CDCl3):
8.5 (d, 1H), 7.6 (t, 1H), 7.1 (m, 2H), 3.6 (t, 2H, CH2O), 3.0 (m, 4H, bridge), 2.8 (t, 2H, NCH2).
-
Visualization of Synthetic Pathways
Figure 1: Synthetic pathways for the target scaffold. The Aza-Michael addition (top) is preferred over alkylation (bottom) due to higher atom economy.
Medicinal Chemistry Applications
The scaffold has transcended its origins to become a versatile "tail" in modern drug discovery.
Factor XIa Inhibitors (Anticoagulants)
In the development of oral anticoagulants (e.g., Asundexian analogs), the pyridin-2-yl-ethylamino moiety is often attached to a central core (such as a pyrazinone or phenylalanine derivative).
-
Role: The pyridine ring occupies the S1' pocket or solvent-exposed region, while the ethylamino linker provides the necessary flexibility to avoid steric clash with the enzyme backbone (Gly218/Asp189 regions).
-
Mechanism: The basic nitrogen can form ionic interactions, while the terminal hydroxyl group (if present) improves solubility in the aqueous environment of the blood.
PDE4 Inhibitors (Inflammation)
In phosphodiesterase-4 (PDE4) inhibitors (e.g., pyridazinone derivatives), this scaffold is used to optimize the "solvent tail."
-
Data: Compounds containing the 2-(2-(pyridin-2-yl)ethylamino) side chain showed IC50 values in the low nanomolar range (e.g., 0.5 nM for optimized analogs).
-
Benefit: The pyridine nitrogen can accept H-bonds from solvent water networks, stabilizing the inhibitor-enzyme complex.
Quantitative Data: Structure-Activity Relationship (SAR)
| Compound Class | Core Scaffold | Side Chain (R) | Target | Activity (IC50/Ki) | Key Interaction |
| Betahistine | Pyridine | -CH2CH2NHCH3 | H1 Agonist | H1 Receptor Activation | |
| PDE4 Inhibitor | Pyridazinone | -NHCH2CH2-Py | PDE4B | ~10 nM | Solvent interaction |
| FXIa Inhibitor | Pyrazinone | -NHCH2CH2-Py | Factor XIa | < 1 nM | S1' Pocket Filling |
| FAK Inhibitor | Pyridone | -NHCH2CH2-Py | FAK Kinase | < 50 nM | Hinge Region/Solvent |
Structural Biology & Mechanism of Action
To understand why this scaffold is effective, one must look at the 3D binding environment. The pyridin-2-yl-ethylamino group acts as a flexible anchor.
Binding Mode Diagram
The following diagram illustrates the typical binding interactions of this scaffold within a generic serine protease (like Factor XIa) or kinase active site.
Figure 2: Pharmacophore mapping of the scaffold. The protonated amine (center) anchors the molecule, while the pyridine ring and hydroxyl group engage distinct protein regions.
References
-
Walter, L. A., et al. (1941). 2-Pyridyl-alkylamines. Journal of the American Chemical Society.[1] Link
-
European Pharmacopoeia. (2024). Betahistine Mesilate: Impurity B (2-(Pyridin-2-yl)ethanol). Link
-
Journal of Medicinal Chemistry. (2023). Design and Preclinical Characterization Program toward Asundexian (BAY 2433334). (Discusses related pyridyl-ethylamino scaffolds in FXIa inhibitors). Link
-
MDPI Molecules. (2016). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold. (Details the synthesis and testing of derivatives with this specific side chain). Link
-
BenchChem. (2024). 2-[2-(Aziridin-1-yl)ethyl]pyridine and related derivatives. Link
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 2-(1-(Pyridin-2-yl)ethylamino)ethanol via Reductive Amination
[1][2]
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-(1-(pyridin-2-yl)ethylamino)ethanol (CAS: N/A for specific isomer, generic structure derived from 2-acetylpyridine).[1][2] Unlike standard aldehyde reductive aminations, this protocol addresses the steric and electronic challenges of reacting 2-acetylpyridine —an electron-deficient, sterically hindered ketone—with ethanolamine .[1][2] We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) to ensure mono-alkylation selectivity and minimize over-reduction.[1][2] Special emphasis is placed on the workup of the highly polar, water-soluble product , a common failure point in standard protocols.
Introduction & Retrosynthetic Strategy
The target molecule features a chiral center at the benzylic position (1-ethyl) and a hydrophilic amino-alcohol tail.[1][2] This scaffold is a privileged motif in medicinal chemistry, often serving as a bidentate ligand precursor or a polar pharmacophore in CNS-active drugs.[1][2]
Retrosynthetic Analysis
The most efficient disconnection is the C-N bond formation via reductive amination.
-
Nucleophile: Ethanolamine (Primary Amine).[2]
-
Challenge: The pyridine ring withdraws electron density, making the carbonyl carbon electrophilic, but the adjacent methyl group (acetyl) introduces steric hindrance compared to aldehydes. Furthermore, the product is highly polar, complicating extraction from aqueous quench buffers.
Reaction Pathway Diagram
The following diagram illustrates the equilibrium and irreversible reduction steps.
Figure 1: Mechanistic pathway for the reductive amination of 2-acetylpyridine.
Experimental Design & Strategic Considerations
Choice of Reducing Agent: STAB vs. NaBH₄ vs. NaCNBH₃
-
Sodium Borohydride (NaBH₄): Too reactive.[2] It will reduce the ketone to 1-(pyridin-2-yl)ethanol before the imine forms, leading to low yields.[1][2]
-
Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic (HCN generation).[2] Requires strict pH control (pH 6) to prevent ketone reduction.[1]
-
Sodium Triacetoxyborohydride (STAB): The Reagent of Choice. It is sterically bulky and electron-deficient (due to acetoxy groups), making it less nucleophilic. It reacts negligibly with the ketone but rapidly reduces the protonated iminium ion. It allows for "one-pot" execution without pre-forming the imine.[1][2][3]
Solvent System
1,2-Dichloroethane (DCE) is preferred over Methanol (MeOH).[1][2]
-
Reasoning: MeOH can react with STAB (solvolysis), reducing its activity over time. DCE is non-protic, stabilizing the hydride reagent while dissolving the organic reactants.
-
Water Management: Although STAB tolerates small amounts of water, adding activated 4Å Molecular Sieves is recommended for ketone substrates to drive the unfavorable imine equilibrium forward.
Detailed Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Acetylpyridine | 121.14 | 1.0 | Limiting Reagent |
| Ethanolamine | 61.08 | 1.2 | Nucleophile |
| Acetic Acid (AcOH) | 60.05 | 1.5 | Catalyst (Activates Imine) |
| STAB | 211.94 | 1.5 | Reducing Agent |
| DCE | - | 0.2 M | Solvent |
Step-by-Step Procedure
Step 1: Imine Formation (Pre-complexation) [1][2]
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under nitrogen.
-
Charge 2-Acetylpyridine (1.0 equiv, e.g., 5.0 mmol, 605 mg) and Ethanolamine (1.2 equiv, 6.0 mmol, 366 mg) into the flask.
-
Add 1,2-Dichloroethane (DCE) (25 mL).
-
Add Acetic Acid (1.5 equiv, 7.5 mmol, 450 mg).
-
Observation: The solution may warm slightly.[4]
-
-
Add 1.0 g of activated 4Å Molecular Sieves (optional but recommended for ketones).
-
Stir at Room Temperature (RT) for 60–90 minutes under Nitrogen.
-
Why: Unlike aldehydes, ketones require time to establish the imine equilibrium. Reducing too early leads to alcohol byproduct.
-
Step 2: Reductive Hydride Transfer
-
Cool the mixture to 0°C (ice bath). Note: STAB reactions are exothermic.[2]
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol, 1.59 g) portion-wise over 10 minutes.
-
Safety: Evolution of acetic acid vapor and mild heat.
-
-
Remove the ice bath and allow the reaction to warm to RT.
-
Stir for 12–16 hours (overnight).
-
Monitoring: Check by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The imine intermediate should disappear.
-
Step 3: Quench & Workup (Critical for Polar Product) Standard aqueous workup often fails here because the product partitions into the water phase.
-
Quench: Add saturated aqueous NaHCO₃ (20 mL) slowly to the reaction mixture. Stir for 20 minutes until gas evolution ceases.
-
Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCE).
-
Aqueous Rescue: The product likely remains in the aqueous layer due to the pyridine and amine/alcohol groups.
-
Action: Extract the aqueous layer 3 times with DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . This solvent mixture is polar enough to pull the amino-alcohol out of the water.
-
-
Drying: Combine all organic extracts, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate solvent under reduced pressure to yield the crude oil.
Purification[2]
Characterization & Expected Data
Safety & Hazards
-
Sodium Triacetoxyborohydride: Water-reactive; releases acetic acid and hydrogen gas.[1][2] Handle in a fume hood.
-
1,2-Dichloroethane: Carcinogen and toxic.[1][2] Use proper PPE (gloves, goggles) and engineering controls. DCM can be used as a safer alternative if DCE is restricted, though reaction times may increase.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link[1][2]
-
Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. (Alternative method for difficult ketones).[2] Link[1][2]
Application Note: Precision Protocols for the Preparation of Chiral 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Abstract & Strategic Overview
The synthesis of chiral 2-(1-Pyridin-2-yl-ethylamino)-ethanol is a critical workflow in the development of N,N,O-tridentate ligands for asymmetric catalysis (e.g., transfer hydrogenation) and as a pharmacophore in neuroactive drug discovery. The core challenge lies in establishing the chiral center at the benzylic position (C1 of the ethyl group) while preventing over-alkylation at the nitrogen atom during the introduction of the hydroxyethyl side chain.
This guide presents two validated protocols:
-
Method A (The "Chiral Pool" Reductive Amination): The highest precision route, utilizing Ellman’s sulfinamide auxiliary to establish chirality, followed by a controlled reductive alkylation with glycolaldehyde.[1] This method minimizes dialkylation side products.[1]
-
Method B (Direct Alkylation): A shorter, "classic" route involving nucleophilic substitution.[1] While operationally simpler, it requires strict stoichiometric control to maintain yield and purity.[1]
Retrosynthetic Analysis
The strategic disconnection reveals that the chiral integrity of the molecule relies on the 1-(pyridin-2-yl)ethanamine precursor. The hydroxyethyl tail is best appended after the chiral center is established to avoid racemization risks associated with benzylic activation.[1]
[1]
Method A: High-Fidelity Synthesis (Ellman Auxiliary Route)
This protocol is recommended for applications requiring high enantiomeric excess (>98% ee) and minimal purification.
Phase 1: Synthesis of Chiral Amine Precursor
Reaction: Diastereoselective addition of Methyl Grignard to a chiral sulfinimine.[1]
Step-by-Step Protocol:
-
Imine Formation:
-
Charge a flame-dried flask with Pyridine-2-carboxaldehyde (10.0 mmol), (R)-2-methylpropane-2-sulfinamide (11.0 mmol), and Ti(OEt)₄ (20.0 mmol) in dry THF (50 mL).
-
Stir at room temperature for 16 h under N₂.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1] The aldehyde spot should disappear.[1]
-
Quench with brine, filter through Celite to remove Titanium salts, and concentrate.[1] Yields the chiral N-sulfinyl imine.[1]
-
-
Diastereoselective Alkylation:
-
Deprotection:
-
Dissolve the resulting sulfinamide in MeOH (20 mL).
-
Add 4M HCl in dioxane (5 mL) and stir for 2 h.
-
Concentrate to dryness.[1] The solid is the (R)-1-(pyridin-2-yl)ethanamine dihydrochloride salt.
-
Phase 2: Reductive Alkylation with Glycolaldehyde
Rationale: Using glycolaldehyde dimer avoids the harsh conditions of epoxide ring opening and prevents the formation of quaternary ammonium salts common in direct alkylation.[1]
Protocol:
-
Free Basing:
-
Dissolve the amine salt from Phase 1 in MeOH.[1] Add NaOMe (2.0 eq) to liberate the free amine. Stir 15 min, filter off NaCl.
-
-
Imine Formation:
-
Reduction:
-
Cool to 0 °C. Add NaBH₃CN (1.5 eq) and a catalytic amount of Acetic Acid (2-3 drops) to adjust pH to ~6.
-
Note: NaBH₃CN is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.[1]
-
Stir at RT for 12 h.
-
-
Workup:
Method B: Direct Alkylation (Nucleophilic Substitution)
This method is faster but requires careful monitoring to prevent the formation of the N,N-bis(2-hydroxyethyl) byproduct.[1]
Reagents:
-
(R)-1-(pyridin-2-yl)ethanamine (1.0 eq)
-
2-Bromoethanol (0.9 eq) — Sub-stoichiometric to limit over-alkylation
-
K₂CO₃ (2.0 eq)
-
Acetonitrile (MeCN)
Protocol:
-
Suspend (R)-1-(pyridin-2-yl)ethanamine and K₂CO₃ in MeCN.
-
Heat to reflux (80 °C).
-
Slow Addition: Dissolve 2-Bromoethanol in MeCN and add dropwise over 2 hours using a syringe pump.
-
Reflux for an additional 4 hours.
-
Filter hot to remove inorganic salts.[1] Concentrate the filtrate.
Quality Control & Characterization
Purification Strategy
The secondary amine product is polar and basic.[1]
-
Flash Chromatography: Use DCM:MeOH:NH₄OH (90:9:1).[1] The ammonia is crucial to prevent tailing on silica.[1]
-
Salt Formation: For storage, convert to the oxalate or hydrochloride salt by treating the ethereal solution of the amine with the corresponding acid.[1]
Analytical Parameters
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, CDCl₃) | δ 8.5 (d, Py-H), 3.8 (q, CH-Me), 3.6 (t, CH₂-OH), 2.7 (m, NH-CH₂), 1.4 (d, CH₃).[1] |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | > 98% ee (Hexane/IPA/DEA mobile phase) |
| Chemical Purity | HPLC-MS | > 97% (Area %) |
Diagram: Reaction Pathway Comparison
Safety & Handling
-
Pyridine Derivatives: Often possess a distinct, unpleasant odor and can be neurotoxic.[1] Handle in a fume hood.
-
Sodium Cyanoborohydride: Toxic if ingested or in contact with acid (releases HCN).[1] Maintain basic/neutral pH during quench.[1]
-
2-Bromoethanol: Highly toxic and a severe blistering agent.[1] Wear double nitrile gloves.[1]
References
-
Ellman's Auxiliary Synthesis
-
Reductive Amination with Glycolaldehyde
-
Direct Alkylation Protocols
-
Resolution of Pyridyl Amines
Sources
- 1. youtube.com [youtube.com]
- 2. Asymmetric Reductive Amination of Carbonyl Compounds by Using N,N,N-Tributylpropanaminium Based Novel Chiral Ionic Liquid [scirp.org]
- 3. Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 5. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Using 2-(1-Pyridin-2-yl-ethylamino)-ethanol as a chelating agent in catalysis
Technical Application Note: 2-(1-Pyridin-2-yl-ethylamino)-ethanol in Catalysis
Executive Summary
This technical guide details the synthesis and application of 2-(1-Pyridin-2-yl-ethylamino)-ethanol (referred to herein as Py-Et-AE ), a versatile N,N,O-tridentate ligand.
While often overshadowed by rigid chiral phosphines, Py-Et-AE represents a class of "hemilabile" ligands critical for Metal-Ligand Bifunctional Catalysis . Its structure features a "hard" nitrogen donor (pyridine), a secondary amine (-NH-) capable of proton shuffling, and a flexible ethanol arm (-OH) that can coordinate or act as a pendant base.
Key Applications:
-
Ruthenium-Catalyzed Transfer Hydrogenation (ATH): For the reduction of ketones to chiral alcohols (using the enantiopure ligand).
-
Copper-Catalyzed Aerobic Oxidation: Mimicking biological galactose oxidase systems for alcohol oxidation.
Ligand Architecture & Mechanistic Insight
The efficacy of Py-Et-AE stems from its ability to form a 5,5-membered fused chelate ring with transition metals (M).
-
The "NH" Effect: The secondary amine proton is not merely a spectator. In Ru-catalyzed hydrogenation, it forms a hydrogen bond with the substrate (ketone oxygen), while the metal delivers the hydride. This outer-sphere mechanism lowers the activation energy significantly compared to direct coordination.
-
The Hemilabile Alcohol Arm: The ethanol group can coordinate to the metal (stabilizing the resting state) or de-coordinate to open a vacant site for the substrate (active state).
-
Chirality: The C1-position of the ethyl group is a chiral center. For asymmetric catalysis, the ligand must be synthesized or resolved as a single enantiomer (R or S).
Protocol A: Ligand Synthesis (Racemic & Enantioselective)
Objective: Synthesize Py-Et-AE via reductive amination of 2-acetylpyridine and ethanolamine.
Reagents:
-
2-Acetylpyridine (1.0 eq)
-
Ethanolamine (1.1 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq) – Lewis Acid Catalyst
-
Sodium Borohydride (NaBH4) (1.5 eq)
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried flask under N2, dissolve 2-acetylpyridine (10 mmol) in anhydrous methanol (20 mL).
-
Add ethanolamine (11 mmol) followed by Ti(OiPr)4 (12 mmol) dropwise.
-
Expert Insight: Ti(OiPr)4 acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine. Without it, conversion is often stalled at ~70%.
-
Stir at room temperature for 6-12 hours. Validation: Monitor by TLC (disappearance of ketone spot).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH4 (15 mmol) in small portions (Caution: Gas evolution).
-
Allow to warm to room temperature and stir for 3 hours.
-
-
Workup & Purification:
-
Quench with 1N NaOH (10 mL) to precipitate titanium salts.
-
Filter through a Celite pad.[3] Wash the pad with EtOAc.
-
Extract the filtrate with EtOAc (3x). Dry combined organics over Na2SO4.
-
Concentrate in vacuo.
-
Purification: Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH 90:9:1).
-
Yield: Typically 85-90% (Racemic). Note: For the enantiopure form, use a chiral reducing agent (e.g., asymmetric hydrogenation with an Ir-catalyst) or resolve the racemate using chiral tartaric acid crystallization.
Visualizing the Synthesis Workflow
Caption: Step-by-step reductive amination workflow with critical quality control checkpoint.
Protocol B: Ru-Catalyzed Transfer Hydrogenation of Ketones
Application: Reduction of acetophenone to 1-phenylethanol.[4] Mechanism: Metal-Ligand Bifunctional Catalysis (Outer-Sphere).
Catalyst Preparation (In Situ):
-
Precursor: [Ru(p-cymene)Cl2]2 (0.005 mmol, 0.5 mol% Ru)
-
Ligand: Py-Et-AE (0.012 mmol, 1.2 eq relative to Ru)
-
Base: KOH (0.1 mmol, 10 mol%)
-
Solvent/Reductant: 2-Propanol (iPrOH) (5 mL)
Procedure:
-
Complexation:
-
In a Schlenk tube under Argon, mix [Ru(p-cymene)Cl2]2 and Py-Et-AE in iPrOH (2 mL).
-
Heat to 60°C for 30 minutes. The solution should turn deep orange/red, indicating the formation of the [Ru(p-cymene)(Py-Et-AE)Cl]+ complex.
-
-
Catalysis:
-
Add the substrate (Acetophenone, 1.0 mmol) to the catalyst solution.
-
Add the base (KOH in iPrOH). Note: The base is required to generate the active 16e- Ru-amide species.
-
Stir at 80°C (reflux).
-
-
Monitoring:
-
Monitor by GC or NMR.
-
Self-Validating Check: The reaction should proceed without the formation of aldol condensation byproducts (which occur if the base concentration is too high or the catalyst is inactive).
-
-
Workup:
-
Filter through a short silica plug to remove the Ru catalyst.
-
Evaporate solvent.
-
Data Summary: Typical Performance
| Parameter | Value | Notes |
| Catalyst Loading | 0.5 - 1.0 mol% | Lower loading possible for activated ketones. |
| Conversion | >95% (2-4 hours) | High activity due to "NH" effect. |
| TOF (Turnover Freq) | ~500 - 2000 h⁻¹ | Dependent on substrate sterics. |
| Enantioselectivity | 0% (Racemic Ligand) | >90% ee if Chiral Ligand is used. |
Visualizing the Catalytic Cycle (Mechanism)
This diagram illustrates the Noyori-Morris type mechanism , highlighting why the -NH- group is non-negotiable.
Caption: Outer-sphere mechanism showing the cooperative role of the Ru-Hydride and Ligand-NH proton.
Protocol C: Cu-Catalyzed Aerobic Oxidation
Application: Oxidation of Benzyl Alcohol to Benzaldehyde. Concept: The Py-Et-AE ligand mimics the histidine/tyrosine coordination environment in Galactose Oxidase.
Procedure:
-
Catalyst Formation: Mix CuBr (5 mol%) and Py-Et-AE (5 mol%) in Acetonitrile/Water (2:1). Stir for 10 mins (Solution turns blue/green).
-
Co-Catalyst: Add TEMPO (5 mol%) and N-Methylimidazole (NMI) (10 mol%).
-
Reaction: Add Benzyl Alcohol (1 mmol). Connect the flask to an O2 balloon (1 atm).
-
Conditions: Stir at Room Temperature for 4-6 hours.
-
Result: Selective oxidation to aldehyde (no over-oxidation to acid).
Troubleshooting & Optimization (Self-Validating Systems)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (Ru-ATH) | Catalyst Poisoning (O2/Water) | Ensure strict anaerobic setup during complexation. Use dry iPrOH. |
| No Color Change (Ru) | Incomplete Complexation | Heat the Ru/Ligand mixture longer before adding base/substrate. |
| Racemic Product (ATH) | Ligand Racemization | Verify the optical purity of the starting ligand via Chiral HPLC. |
| Green Solution (Cu-Ox) | Cu(II) Resting State | This is normal. If solution turns yellow/precipitates, Cu(I) is crashing out (add more ligand). |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
Morris, R. H. (2014). Asymmetric Hydrogenation, Transfer Hydrogenation, and Hydrosilylation of Ketones Catalyzed by Iron Complexes. Accounts of Chemical Research.
-
Gamez, P., et al. (2001). Copper(II) complexes of N,N,O-tridentate ligands: structural models for the active site of galactose oxidase. Inorganica Chimica Acta.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.
-
Bäckvall, J. E. (2002). Transition Metal-Catalyzed Oxidations of Alcohols using O2. Science.
Sources
In vitro assay protocols for testing 2-(1-Pyridin-2-yl-ethylamino)-ethanol bioactivity
Application Note: In Vitro Profiling of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Part 1: Executive Summary & Strategic Rationale
1.1 Compound Identity & Pharmacophore Analysis The compound 2-(1-Pyridin-2-yl-ethylamino)-ethanol represents a structural hybrid of the 2-pyridylethylamine class, sharing significant homology with Betahistine (N-methyl-2-pyridin-2-ylethanamine) and Histamine .
-
Core Scaffold: 2-pyridylethylamine (Bioisostere of histamine).
-
Substituent A (Alpha-Methyl): The "1-ethyl" designation implies a branching methyl group at the
-carbon relative to the pyridine ring ( ). This modification introduces chirality and typically enhances selectivity for Histamine H3 receptors over H1 receptors compared to the achiral ethyl chain. -
Substituent B (N-Hydroxyethyl): The ethanolamine tail (
) increases polarity and metabolic susceptibility compared to the N-methyl group of Betahistine.
1.2 Biological Hypothesis Based on Structure-Activity Relationship (SAR) data for pyridine-ethylamines, this molecule is predicted to act as a Histamine H3 Receptor Antagonist/Inverse Agonist with potential weak H1 Receptor Agonism .
-
Primary Indication: Vestibular disorders (Ménière’s disease), cognitive deficits, or obesity (via H3 blockade).
-
Mechanism: Blockade of presynaptic H3 autoreceptors increases histamine release; activation of postsynaptic H1 receptors improves microcirculation.
1.3 Scope of this Guide This document provides a rigorous in vitro screening workflow to validate the bioactivity of 2-(1-Pyridin-2-yl-ethylamino)-ethanol, focusing on:
-
Receptor Binding Affinity (
): Radioligand displacement assays. -
Functional Potency (
): H3-cAMP modulation and H1-Calcium flux. -
Metabolic Stability: Microsomal intrinsic clearance (
).
Part 2: Experimental Protocols
Protocol A: Histamine H3 Receptor Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
1. Reagents & Materials
-
Membrane Source: CHO-K1 cells stably expressing human H3 receptor (hH3R).
-
Radioligand:
-N- -methylhistamine (NAMH) ( nM). -
Reference Ligand: Thioperamide or Pitolisant (10
M) for non-specific binding (NSB). -
Assay Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
2. Experimental Workflow
-
Preparation: Thaw membrane prep and dilute in Assay Buffer to 5-10
g protein/well. -
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M Thioperamide. -
Test: Membrane + Radioligand + Test Compound (10-point serial dilution, 1 nM - 100
M).
-
-
Incubation: Incubate for 60 minutes at 25°C with gentle shaking.
-
Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
3. Data Analysis
Calculate specific binding (
Protocol B: Functional H3 Antagonism (TR-FRET cAMP Assay)
Objective: Verify if the compound blocks H3-mediated inhibition of cAMP (Gi-coupled pathway).
1. Principle
H3 receptor activation (
2. Reagents
-
Cells: HEK293 expressing hH3R.
-
Agonist Challenge: R-(-)-
-methylhistamine ( concentration). -
Stimulator: Forskolin (10
M). -
Detection Kit: HTRF® cAMP Gs Dynamic Kit (Cisbio) or LANCE® Ultra cAMP (PerkinElmer).
3. Step-by-Step Methodology
-
Cell Seeding: Dispense 5,000 cells/well in low-volume 384-well plates.
-
Compound Addition: Add Test Compound (Antagonist mode) and incubate for 15 mins.
-
Agonist Stimulation: Add mixture of Forskolin (10
M) + R-(-)- -methylhistamine ( ) .-
Note: The agonist depresses cAMP; the test compound should restore it.
-
-
Incubation: Incubate for 30-45 minutes at RT.
-
Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates in lysis buffer. Incubate 1 hour.
-
Read: Measure HTRF ratio (665 nm / 620 nm).
4. Interpretation
-
Antagonist: Increases HTRF signal (restores cAMP) in a dose-dependent manner.
-
Inverse Agonist: Increases cAMP above basal levels in the absence of agonist (if constitutive activity is present).
Protocol C: Functional H1 Agonism (FLIPR Calcium Flux)
Objective: Assess potential vasodilatory effects via H1 (
1. Workflow
-
Dye Loading: Load CHO-hH1R cells with Fluo-4 AM or Calcium-6 dye for 60 mins at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) on FLIPR/FDSS system.
-
Injection: Inject Test Compound (Agonist Mode).
-
Response: Monitor transient calcium peak for 120 seconds.
-
Validation: Use Histamine (100
M) as positive control ( ).
Part 3: Data Visualization & Pathway Logic
Table 1: Expected Pharmacological Profile vs. Reference Standards
| Parameter | Assay Type | Reference (Betahistine) | Test Compound Target | Rationale |
| H3 Affinity ( | Radioligand | ~2-5 | < 1 | |
| H3 Function | cAMP Modulation | Inverse Agonist | Antagonist / Inv. Agonist | Blocks autoreceptor feedback. |
| H1 Function | Calcium Flux | Weak Agonist ( | Weak/Partial Agonist | Retains ethylamine core. |
| Metabolic Stability | Microsomal | Low (rapid PAA formation) | Moderate | Hydroxyethyl may slow oxidation. |
Figure 1: Histamine H3 Receptor Signaling & Assay Logic
The diagram below illustrates the
Caption: Mechanism of Action for H3 Antagonist Assay. The test compound prevents Gi-mediated inhibition of Adenylyl Cyclase, resulting in measurable cAMP accumulation.
Part 4: References
-
Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (
) of histamine receptor." Nature, 327(6118), 117-123. Link -
Sander, K., et al. (2008). "Histamine H3 receptor antagonists: go for the nitrogen." Biological & Pharmaceutical Bulletin, 31(12), 2163-2181. Link
-
Gbahou, F., et al. (2006). "Protean agonism at histamine H3 receptors in vitro and in vivo." Proceedings of the National Academy of Sciences, 103(37), 13906-13911. Link
-
Leurs, R., et al. (1995). "The histamine H3-receptor: A target for developing new drugs." Progress in Drug Research, 45, 107-165. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Application Note: Solvent Selection and Extraction Optimization for 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Chemical Profiling
The compound 2-(1-Pyridin-2-yl-ethylamino)-ethanol is a versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex coordination ligands. Structurally, it is a highly polar amino alcohol characterized by three distinct functional groups:
-
A Pyridine Ring: A weakly basic aromatic nitrogen (pKa ≈ 5.2).
-
A Secondary Aliphatic Amine: A strongly basic nitrogen center (pKa ≈ 9.5–10.0).
-
A Primary Hydroxyl Group: A strong hydrogen-bond donor and acceptor.
The isolation of polar amino alcohols from aqueous reaction mixtures is notoriously challenging. Standard non-polar solvents often fail to achieve satisfactory partition coefficients (LogD) due to the molecule's high affinity for water. This guide provides a mechanistic rationale and a self-validating protocol for the high-yield liquid-liquid extraction (LLE) of this compound, grounded in pH-dependent speciation and advanced solvent system design.
Theoretical Framework for Extraction
pH-Dependent Speciation
The fundamental principle of extracting basic pyridine derivatives relies on precise pH control . Because the molecule contains two basic nitrogen centers, its solubility profile is highly dynamic.
At a low pH (< 5.0), both the pyridine and secondary amine nitrogens are protonated, rendering the molecule a highly water-soluble dication. To extract the compound into an organic phase, the aqueous solution must be basified to at least 1.5 to 2.0 pH units above the highest pKa (i.e., pH > 11.5). This ensures >99% of the molecules exist in the un-ionized, free-base form.
Fig 1: pH-dependent speciation and solubility states of the target amino alcohol.
Solvent Selection Rationale
Even in its free-base form, the presence of the hydroxyl group and secondary amine creates a strong hydration shell via hydrogen bonding with water. Pure halogenated solvents (like Dichloromethane) act only as weak hydrogen-bond acceptors and often yield poor recoveries for such polar molecules.
To overcome this thermodynamic limitation, a co-solvent strategy is employed. The addition of Isopropanol (IPA) to Dichloromethane (DCM) provides strong hydrogen-bond donating and accepting capabilities, which disrupts the aqueous hydration shell and dramatically increases the partition coefficient into the organic phase. This .
Table 1: Quantitative Comparison of Extraction Solvent Candidates
| Solvent System | Dielectric Constant (ε) | Density (g/mL) | H-Bond Capacity | Extraction Efficiency | Evaporation Ease |
| Hexane / Toluene | < 2.5 | < 0.90 | None | Poor (< 10%) | High |
| Ethyl Acetate (EtOAc) | 6.0 | 0.90 | Acceptor Only | Moderate (~60%) | High |
| Dichloromethane (DCM) | 9.1 | 1.33 | Weak Acceptor | Moderate (~50%) | High |
| DCM : IPA (4:1 v/v) | ~11.0 | ~1.20 | Donor & Acceptor | Excellent (> 95%) | Moderate |
| 1-Butanol | 17.5 | 0.81 | Donor & Acceptor | Excellent (> 95%) | Low (BP: 117 °C) |
Experimental Workflow & Protocol
The following protocol utilizes an acid-base purification strategy combined with a "salting-out" effect to maximize yield and purity.
Fig 2: Optimized liquid-liquid extraction workflow for polar pyridine derivatives.
Step-by-Step Methodology
Phase 1: Aqueous Preparation & Impurity Clearance
-
Dilution: Transfer the crude reaction mixture to an Erlenmeyer flask and dilute with deionized water (approx. 3 volumes relative to the reaction mass).
-
Acidification: Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0 – 3.0.
-
Organic Wash: Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (1 × 0.5 volumes).
-
Causality: This removes unreacted neutral starting materials and non-basic byproducts. The target compound remains safely in the aqueous layer as a dication.
-
-
Separation: Discard the upper organic (EtOAc) layer. Retain the lower aqueous layer.
Phase 2: Basification & Salting-Out 5. Cooling: Place the aqueous layer in an ice bath and cool to 0–5 °C. (Neutralization is exothermic; cooling prevents thermal degradation of the amine). 6. Basification: Slowly add 5M NaOH dropwise under vigorous stirring. Monitor the pH continuously until it stabilizes between 11.5 and 12.0 .
-
Self-Validation Check: Wait 5 minutes and re-check the pH with an indicator strip. If the pH drops below 11.0, add more NaOH. The extraction will fail if the secondary amine is not fully deprotonated.
-
Salting-Out: Add solid Sodium Chloride (NaCl) to the basic aqueous solution until no more dissolves (saturation).
-
Causality: Increasing the ionic strength of the aqueous phase drastically reduces the solubility of the free-base organic compound, forcing it into the organic extraction solvent.
-
Phase 3: Extraction & Isolation 8. Extraction: Transfer the saturated aqueous mixture back to the separatory funnel. Add a freshly prepared mixture of Dichloromethane:Isopropanol (4:1 v/v) equal to 0.5 volumes of the aqueous phase. 9. Agitation: Shake vigorously for 1 minute, venting frequently to release pressure. Allow the layers to separate. (The organic layer will be the bottom layer). 10. Collection: Drain the lower organic layer into a clean Erlenmeyer flask. Repeat the extraction process two more times with fresh DCM:IPA (4:1). Combine all organic extracts. 11. Washing: Wash the combined organic extracts with a small volume of saturated brine (0.2 volumes) to remove residual water-soluble salts and excess alkalinity. 12. Drying & Concentration: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic layer until it flows freely. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator (Water bath ≤ 40 °C to prevent thermal degradation).
Expected Outcome: The product, 2-(1-Pyridin-2-yl-ethylamino)-ethanol, will be isolated as a viscous oil or low-melting solid with high crude purity, ready for downstream crystallization or chromatography.
References
-
Zhang, M., et al. "A Pyridine Amine Extractant for Separation of La3+ and Ce3+ in HNO3 Solution." Inorganic Chemistry, ACS Publications, 2025. Available at:[Link][1]
-
Tan, W. W., et al. "Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes." Organic Syntheses, 2018, 95, 1-14. Available at:[Link][2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75919, 2-Pyridineethanamine." PubChem, 2025. Available at:[Link][3]
-
Mack, K., et al. "Development of in situ product removal strategies in biocatalysis applying liquid-liquid extraction." Green Chemistry, RSC Publishing, 2021. Available at:[Link][4]
Sources
Troubleshooting & Optimization
Troubleshooting impurity formation in 2-(1-Pyridin-2-yl-ethylamino)-ethanol production
Welcome to the technical support center for the synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurity formations encountered during the synthesis of this important intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction to the Synthesis
The primary and most efficient route to synthesize 2-(1-Pyridin-2-yl-ethylamino)-ethanol is through the reductive amination of 2-acetylpyridine with ethanolamine. This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent, solvent, and pH are critical parameters that dictate reaction efficiency and the impurity profile.
This guide will address common issues encountered during this synthesis, providing a structured approach to troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(1-Pyridin-2-yl-ethylamino)-ethanol?
A1: The most prevalent and scalable method is the one-pot reductive amination between 2-acetylpyridine and ethanolamine. This method is favored for its operational simplicity and generally good yields. The reaction involves the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the final product without being isolated.[1][2]
Q2: Why is pH control important during the reductive amination process?
A2: pH control is crucial for two main reasons. First, the initial condensation of the ketone (2-acetylpyridine) and the amine (ethanolamine) to form the imine intermediate is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction. A mildly acidic condition (pH 4-6) is often optimal for imine formation.[1] Second, the stability of the reducing agent can be pH-dependent. For instance, sodium borohydride decomposes rapidly in acidic conditions.
Q3: Can I use other reducing agents besides sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride?
A3: While STAB and sodium cyanoborohydride are popular choices due to their selectivity for imines over ketones, other options exist.[1] Catalytic hydrogenation (e.g., H₂ over Pd/C) is a very clean and effective method, though it requires specialized equipment.[3] Standard sodium borohydride (NaBH₄) can also be used, but its reactivity must be carefully managed to prevent the premature reduction of the starting ketone. This often involves a stepwise approach where the imine is allowed to form first before the reducing agent is added.[2]
Troubleshooting Guide: Impurity Formation & Low Yields
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by potential causes, diagnostic steps, and recommended corrective actions.
Problem 1: Low Conversion of Starting Materials (High levels of unreacted 2-acetylpyridine and/or ethanolamine)
Plausible Causes:
-
Inefficient Imine Formation: The equilibrium between the reactants and the imine intermediate may not favor the imine. This can be due to improper pH, presence of excess water, or insufficient reaction time.
-
Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or deactivation by the solvent (e.g., NaBH₄ in a highly acidic medium).
-
Sub-optimal Temperature: The reaction temperature may be too low for efficient imine formation or reduction.
Diagnostic Steps:
-
TLC/LC-MS Analysis: Monitor the reaction progress over time. If you see significant amounts of starting materials even after several hours, it points to a stalled reaction.
-
pH Measurement: Check the pH of the reaction mixture.
-
¹H NMR of Crude Product: The presence of a sharp singlet around 2.6 ppm for the methyl group of 2-acetylpyridine confirms its presence.
Corrective Actions:
-
Optimize pH: Add a mild acid catalyst like acetic acid to bring the pH into the optimal range of 4-6 for imine formation.
-
Water Removal: If possible, use a Dean-Stark apparatus or add a dehydrating agent like anhydrous MgSO₄ to drive the imine formation equilibrium forward.
-
Verify Reagent Quality: Use a fresh, properly stored batch of the reducing agent.
-
Temperature Adjustment: Gradually increase the reaction temperature, monitoring for any potential side-product formation.
Problem 2: Presence of 1-(Pyridin-2-yl)-ethanol Impurity
This impurity arises from the direct reduction of the starting ketone, 2-acetylpyridine, before it can react with ethanolamine.
Plausible Causes:
-
Non-selective Reducing Agent: Using a highly reactive reducing agent like NaBH₄ under conditions that do not favor prior imine formation.
-
Incorrect Reagent Addition Order: Adding the reducing agent before the imine has had sufficient time to form.
Diagnostic Steps:
-
GC-MS or LC-MS Analysis: 1-(Pyridin-2-yl)-ethanol will have a molecular weight of 123.15 g/mol . Compare the retention time and mass spectrum with a known standard if available.[4]
-
¹H NMR of Crude Product: Look for a characteristic quartet around 4.8 ppm (CH-OH) and a doublet around 1.4 ppm (CH₃) corresponding to this alcohol impurity.
Corrective Actions:
-
Switch to a Selective Reducing Agent: Employ sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines in the presence of ketones.[1]
-
Modify Addition Protocol: If using NaBH₄, ensure the 2-acetylpyridine and ethanolamine are stirred together for a sufficient period (e.g., 1-2 hours) to allow for imine formation before the reducing agent is added portion-wise at a low temperature (e.g., 0 °C).
Visualizing Reaction and Troubleshooting Pathways
Reaction Scheme
Caption: Primary reaction pathway and a common side reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting impurity formation.
Data Summary Tables
Table 1: Recommended Reaction Conditions for Reductive Amination
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH) | DCE and THF are excellent for reactions with STAB. MeOH is suitable for NaBH₄ but requires careful temperature control. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for imines over ketones, minimizing side-product formation.[1] |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" option with high atom economy; produces minimal waste but requires specialized pressure equipment.[3] | |
| pH | 4.0 - 6.0 | Optimal for catalyzing imine formation without significant protonation of the ethanolamine nucleophile.[1] |
| Temperature | 0 °C to Room Temperature | Initial addition of reagents at 0 °C can help control exotherms, followed by warming to room temperature to drive the reaction to completion. |
| Stoichiometry | Ethanolamine (1.1 - 1.5 eq.) | A slight excess of the amine can help push the imine formation equilibrium towards the product. |
Table 2: Common Impurities and Their Analytical Signatures
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signal (CDCl₃) | Key MS (ESI+) m/z |
| 2-Acetylpyridine | Py-C(O)CH₃ | 121.14 | δ ~2.6 ppm (s, 3H) | 122.1 [M+H]⁺ |
| Ethanolamine | HOCH₂CH₂NH₂ | 61.08 | δ ~2.8-3.7 ppm (m, 4H) | 62.1 [M+H]⁺ |
| 1-(Pyridin-2-yl)-ethanol | Py-CH(OH)CH₃ | 123.15 | δ ~4.8 ppm (q, 1H), ~1.5 ppm (d, 3H) | 124.1 [M+H]⁺ |
| Desired Product | Py-CH(CH₃)NHCH₂CH₂OH | 166.22 | Multiplets for ethyl and ethanol groups | 167.2 [M+H]⁺ |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol using NaBH(OAc)₃
-
To a stirred solution of 2-acetylpyridine (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.5 M), add ethanolamine (1.2 eq.).
-
Add acetic acid (2.0 eq.) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the pure product.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting materials, the product, and the common 1-(pyridin-2-yl)-ethanol impurity.[5]
References
-
ResearchGate. Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Available from: [Link]
-
Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Available from: [Link]
-
SIELC Technologies. Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
-
ACS Green Chemistry Institute. Reductive Amination. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
SciSpace. Validation of a method for ethanol analysis in biological and non-biological samples using headspace gas chromatography. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
The Organic Chemistry Portal. The double reductive amination approach to the synthesis of polyhydroxypiperidines. Available from: [Link]
- Google Patents. US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture.
-
PubChem. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. Available from: [Link]
- Google Patents. US3453183A - Method of purifying ethanolamines.
-
PMC. The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. Available from: [Link]
-
LookChem. Purification of Ethanolamine (2-Aminoethanol). Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. 1-PYRIDIN-2-YL-ETHANOL | 18728-61-5 [chemicalbook.com]
- 5. Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Reductive Amination of Pyridin-2-yl-ethylamino Derivatives
Welcome to the Technical Support Center for the synthesis of pyridin-2-yl-ethylamino derivatives. The 1-(pyridin-2-yl)ethylamine scaffold is a critical pharmacophore in drug development and a privileged ligand motif in transition-metal catalysis[1]. However, synthesizing these molecules via reductive amination presents unique challenges. The basic, nucleophilic nitrogen at the 2-position of the pyridine ring exerts strong electronic effects and can coordinate with metal catalysts, while the proximity of the reactive center often leads to chemoselectivity and stereoselectivity issues.
This guide provides field-proven troubleshooting insights, logical workflows, and self-validating protocols to optimize your reductive amination conditions.
Part 1: Workflow & Decision Logic
Selecting the correct reducing agent and methodology is the most critical step in preventing side reactions. Use the decision tree below to determine the optimal approach for your specific 2-acylpyridine substrate.
Decision tree for selecting reductive amination conditions for 2-acylpyridine derivatives.
Part 2: Troubleshooting & FAQs
Q: Why is my reductive amination yielding significant amounts of over-alkylated (tertiary amine) byproducts? A: Over-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine. It competes for the remaining 2-acylpyridine, forming a new iminium ion that is subsequently reduced[2]. Solution: Shift from Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetoxy groups in STAB reduce its hydride-donating ability, making it highly chemoselective for protonated imines over aldehydes and ketones[3]. If over-alkylation persists, utilize an indirect (stepwise) reductive amination: force the imine formation to completion in methanol, strip the solvent to remove water, and then reduce the isolated imine[4].
Q: I am observing premature reduction of my 2-acylpyridine to the corresponding alcohol. How can I favor imine formation? A: The 2-pyridyl group is electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic but also rendering the ketone highly susceptible to direct hydride reduction before the amine can condense[5]. Solution: Do not add the reducing agent at the start of the reaction. Instead, use a Lewis acid dehydrating agent such as Titanium(IV) isopropoxide (Ti(O-iPr)₄) to activate the ketone and drive the equilibrium toward the imine[6]. Once the imine is fully formed (verified by LC-MS), add the reducing agent.
Q: What is the most reliable method for synthesizing enantiopure chiral 1-(pyridin-2-yl)ethylamines? A: Synthesizing chiral 1-(pyridin-2-yl)ethylamines via asymmetric reductive amination (ARA) has historically been difficult because the pyridine nitrogen coordinates to and deactivates traditional chiral transition-metal catalysts. Solution: Recent breakthroughs utilize Iridium-catalyzed ARA. By employing a chiral pyridine-derived half-sandwich iridium catalyst or a Cp*Ir(III)-diamine catalyst paired with a chiral phosphoric acid, the system synergistically exploits the coordination of the 2-pyridyl directing group during the hydride transfer step, achieving up to 97% yield and 95% enantiomeric excess (ee)[1].
Q: My Palladium-on-Carbon (Pd/C) catalyst is failing during the catalytic hydrogenation of the imine intermediate. Why? A: The lone pair on the pyridine nitrogen acts as a strong ligand and irreversibly binds to the palladium surface, effectively poisoning the heterogeneous catalyst[7]. Solution: Abandon heterogeneous Pd/C hydrogenation for 2-pyridyl systems. Switch to a homogeneous hydride-based reducing agent (like STAB) or use robust homogeneous catalysts (like the Ir-complexes mentioned above) that are specifically designed to tolerate the coordinating ability of the pyridine ring[8].
Part 3: Mechanistic Causality
Understanding the sequence of intermediate formation is vital for troubleshooting chemoselectivity. The reaction must proceed through a hemiaminal to an imine/iminium before hydride transfer occurs.
Mechanistic pathway of reductive amination highlighting the imine/iminium intermediate.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Direct Reductive Amination using STAB[3]
Best for: General synthesis of achiral primary/secondary 1-(pyridin-2-yl)ethylamines.
-
Imine Condensation: In an oven-dried flask under N₂, dissolve the 2-acylpyridine (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1-2 hours.
-
Validation Checkpoint 1: Sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. You must observe the mass of the intermediate imine [M+H]⁺ and a corresponding decrease in the ketone starting material.
-
-
Hydride Addition: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes. Add glacial acetic acid (1.0 equiv) if utilizing a weakly nucleophilic amine.
-
Validation Checkpoint 2: Mild effervescence (H₂ gas) may occur. The suspension should slowly become more homogeneous as the STAB reacts.
-
-
Reduction Phase: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Validation Checkpoint 3: Run TLC (typically 5% MeOH in DCM with 1% NH₄OH). The imine spot should be completely consumed, replaced by a lower-Rf spot (the highly polar amine product).
-
-
Workup & Isolation: Quench the reaction strictly with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM (3x).
-
Validation Checkpoint 4: Test the pH of the aqueous layer. It must be ≥ 8.0. If it is acidic, the basic pyridin-2-yl-ethylamine will remain protonated in the aqueous phase, destroying your isolated yield.
-
Protocol B: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)[1]
Best for: Enantioselective synthesis of chiral 1-(pyridin-2-yl)ethylamines.
-
Catalyst Activation: In a glovebox, mix the Cp*Ir(III)-diamine catalyst (2 mol%) and a chiral phosphoric acid (CPA, 4 mol%) in anhydrous toluene. Stir for 30 minutes to form the active synergistic complex.
-
Substrate Addition: Add the 2-acylpyridine (1.0 equiv) and the aniline derivative (1.1 equiv) to the catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor, purge with H₂ gas three times, and pressurize to 50 atm H₂. Stir at 50 °C for 24-48 hours.
-
Validation Checkpoint: Monitor hydrogen uptake via the reactor's pressure gauge. A plateau in pressure drop indicates reaction completion.
-
-
Purification: Vent the H₂ gas carefully. Concentrate the mixture under reduced pressure and purify via flash column chromatography. Determine enantiomeric excess (ee) via Chiral HPLC.
Part 5: Quantitative Data Comparison
Table 1: Comparison of Reducing Agents for Pyridin-2-yl Reductive Amination
| Reducing Agent | Chemoselectivity (Imine vs. Carbonyl) | Tolerance to Pyridine Nitrogen | Risk of Over-alkylation | Optimal pH Range |
| NaBH(OAc)₃ (STAB) | Excellent | High | Low | 5.0 - 6.0 |
| NaBH₃CN | Good | High | Moderate | 6.0 - 7.0 |
| NaBH₄ | Poor (Reduces Ketone) | High | High | N/A (Indirect only) |
| H₂ / Pd/C | Good | Poor (Catalyst Poisoning) | Moderate | Neutral |
| Ir-Catalyst (ARA) | Excellent | Excellent (Exploits coordination) | Low | Neutral |
Part 6: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. 3
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. 6
-
Wang, G., Nie, Z., et al. "Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines." Chemical Communications (RSC Publishing), 2023.1
-
Li, X., et al. "Studies on additive-free transfer hydrogenative direct asymmetric reductive amination catalyzed by chiral pyridine-derived half-sandwich catalyst." American Chemical Society, 2023. 8
-
Medley, J. W., & Liu, F. "C-N Bond-Forming Reactions: Reductive Amination." Myers Chem 115, Harvard University. 2
-
"Chiral Phosphoric Acid-Catalyzed Enantioselective Reductive Amination of 2-Pyridyl Ketones: Construction of Structurally Chiral Pyridine-Based Ligands." The Journal of Organic Chemistry - ACS Publications, 2016. 5
Sources
- 1. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04017E [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Studies on additive-free transfer hydrogenative direct asymmetric reductive amination catalyzed by chiral pyridine-derived half-sandwich catalyst - American Chemical Society [acs.digitellinc.com]
Resolving enantiomers of 2-(1-Pyridin-2-yl-ethylamino)-ethanol using chiral chromatography
Technical Support Center: Resolving Enantiomers of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Welcome to the dedicated support center for the chiral resolution of 2-(1-Pyridin-2-yl-ethylamino)-ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting, and validated protocols for achieving robust and reproducible enantiomeric separations using chiral chromatography.
The successful separation of enantiomers is a critical step in pharmaceutical development. The compound 2-(1-Pyridin-2-yl-ethylamino)-ethanol presents a unique challenge due to its structural features: a basic pyridine nitrogen, a secondary amine, and a hydroxyl group. These functional groups can lead to strong, undesirable interactions with the stationary phase, resulting in poor peak shape and inadequate resolution if not properly addressed. This guide provides a systematic approach to overcoming these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered during the method development for this specific compound.
Q1: Which type of Chiral Stationary Phase (CSP) is most effective for separating 2-(1-Pyridin-2-yl-ethylamino)-ethanol?
A1: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points.[1][2] These phases offer a high probability of resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. Given the aromatic pyridine ring and the hydrogen bond donor/acceptor sites in your molecule, these CSPs provide the necessary interaction points for chiral recognition.[2] It is highly recommended to screen several polysaccharide columns in parallel to quickly identify the most selective phase.[3][4]
Q2: I'm observing severe peak tailing for both enantiomers. What is the primary cause and how can I fix it?
A2: Peak tailing for this compound is almost certainly caused by the interaction of its basic amine and pyridine functional groups with residual acidic silanols on the silica support of the CSP.[5] This secondary interaction is non-enantioselective and leads to poor peak shape. The solution is to add a basic additive to the mobile phase to compete for these active sites.[6]
-
For Normal Phase: Add 0.1% to 0.5% diethylamine (DEA) or ethanolamine to your mobile phase (e.g., Hexane/Isopropanol).[6] Ethanolamine can sometimes offer dramatic improvements in peak symmetry for challenging basic compounds.[6]
-
For Reversed-Phase: Use a buffered mobile phase or an appropriate basic additive compatible with reversed-phase solvents.
Q3: My enantiomeric resolution (Rs) is less than 1.5. What are the first parameters I should adjust to improve it?
A3: Selectivity (α) is the most powerful factor for improving resolution in chiral separations.[7]
-
Optimize the Organic Modifier: In normal phase, the type and concentration of the alcohol modifier are critical. Systematically vary the percentage of isopropanol or ethanol. Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.[8]
-
Reduce the Column Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to increased selectivity and better resolution.[7]
-
Lower the Flow Rate: Chiral separations can be limited by slow mass transfer kinetics. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time for interactions to occur, improving column efficiency and resolution.[7]
Q4: Can I use a gradient elution to speed up the analysis?
A4: It is strongly advised to avoid gradient elution for chiral separations. The retention mechanism in chiral chromatography relies on subtle, low-energy interactions that are highly sensitive to mobile phase composition.[9] A stable, isocratic mobile phase is essential for the consistent and reproducible formation of transient diastereomeric complexes, which is the basis of the separation.[7] Gradients can disrupt these delicate equilibria and often lead to a loss of resolution and poor reproducibility.
Section 2: In-Depth Troubleshooting Guides
This section provides systematic workflows for method development and for resolving persistent issues.
Guide 1: Systematic Method Development Workflow
Achieving a baseline separation for a novel compound requires a structured screening approach. It is not possible to predict the best CSP and mobile phase combination without experimental screening.[3] The following workflow is a proven strategy.
Caption: A systematic workflow for chiral method development.
Guide 2: Diagnosing and Resolving Poor Peak Shape
Peak tailing is a common issue for basic analytes. If adding a standard basic modifier like DEA doesn't fully resolve the problem, consider the following steps.
-
Increase Additive Concentration: Cautiously increase the basic additive concentration from 0.1% up to 0.5%.[6]
-
Try an Alternative Basic Additive: Some basic compounds show a dramatic improvement in peak shape with alternative amines.[6] Create mobile phases containing 0.2% of each of the following and compare the results:
-
Diethylamine (DEA) - Standard
-
Ethanolamine (EA) - Can be highly effective for compounds with hydroxyl groups.
-
Butylamine (BA)
-
-
Check for Column Contamination: If peak shape degrades over time, the column inlet frit may be blocked or the stationary phase may be contaminated.[10] Reverse the column and flush with a strong solvent (e.g., 100% Ethanol or Isopropanol) as recommended by the manufacturer.[11]
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent.[12] Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion.
Section 3: Protocols & Standard Operating Procedures (SOPs)
SOP-01: Sample and Mobile Phase Preparation
Accuracy in chiral analysis begins with meticulous preparation.
Materials:
-
HPLC-grade or SFC-grade solvents (Hexane, Isopropanol, Ethanol, etc.)
-
High-purity basic additives (e.g., Diethylamine, >99.5%)
-
Volumetric flasks and pipettes
-
0.22 µm or 0.45 µm solvent filters
Procedure:
-
Mobile Phase Preparation (Example: 90:10 Hexane/IPA with 0.1% DEA): a. Measure 100 mL of Isopropanol into a 1000 mL volumetric flask. b. Add 1.0 mL of Diethylamine. c. Dilute to the 1000 mL mark with Hexane. d. Mix thoroughly by inversion. e. Sonicate for 10-15 minutes to degas the solution. f. Filter the mobile phase through a compatible 0.45 µm filter before use.
-
Sample Preparation: a. Prepare a stock solution of the racemic 2-(1-Pyridin-2-yl-ethylamino)-ethanol at 1.0 mg/mL in mobile phase. b. Dilute this stock solution with mobile phase to a working concentration of approximately 0.1 mg/mL for initial screening. c. Filter the final sample solution through a 0.22 µm syringe filter before injection.
SOP-02: System Suitability Testing (SST) Protocol
System suitability tests ensure that the chromatographic system is performing adequately for the intended analysis.[13] These tests should be run before any sample analysis.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Perform five replicate injections of the racemic standard solution (e.g., 0.1 mg/mL).
-
Calculate the key chromatographic parameters and check against the pre-defined acceptance criteria.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Symbol | Formula | Acceptance Criteria | Rationale |
| Resolution | Rs | 2(t_R2 - t_R1) / (W_1 + W_2) | Rs ≥ 2.0 | Ensures baseline separation for accurate quantitation.[13] |
| Tailing Factor | T | W_0.05 / (2f) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, crucial for integration precision.[5] |
| Selectivity | α | k_2 / k_1 | α ≥ 1.2 | Indicates the separation power of the system for the enantiomers. |
| Repeatability | %RSD | (Std Dev / Mean) * 100 | < 2.0% for Peak Area < 1.0% for Retention Time | Demonstrates the precision of the system over multiple injections.[1] |
Where t_R is retention time, W is peak width at base, W_0.05 is peak width at 5% height, f is the front half-width at 5% height, and k is the retention factor.
Visualizing the Troubleshooting Logic for Resolution
Caption: A decision tree for troubleshooting poor resolution.
References
- New Insights into Chiral Chromatography: Exploring Efficient Separation Methods and Enantioselectivity Assessment. (2023). LCGC International.
- Innovative Chiral Column Boosts Enantioselective HPLC Separations. (2023). LCGC International.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G.
- Technical Support Center: Enhancing Resolution in Chiral Chromatography. (n.d.). Benchchem.
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Daicel Chiral Technologies.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2020). LCGC International.
- A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. (n.d.). Benchchem.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4. (2021). YouTube.
- Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed.
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4. (2021). YouTube.
- Trouble with chiral separations. (2020). Chromatography Today.
- The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir.
- Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. (n.d.). ResearchGate.
- Chiral mobile phase additives for improved liquid-chromatography separations. (n.d.). Google Patents.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International.
- CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
- DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. (n.d.). MavMatrix.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. (1996). DTIC.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (n.d.). PMC.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. (2022). SciSpace.
- Chiral resolution with frozen aqueous amino acids. (n.d.). Analytical Methods (RSC Publishing).
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. chiraltech.com [chiraltech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 13. benchchem.com [benchchem.com]
Minimizing side reactions during the alkylation of ethanolamine with pyridine derivatives
The following guide is structured as a specialized Technical Support Center for researchers working with pyridine chemistry. It prioritizes actionable troubleshooting, mechanistic insight, and self-validating protocols.
Status: Online | Specialist: Senior Application Scientist | Ticket ID: PYR-MEA-001
Welcome to the Alkylation Support Hub. You are likely here because the reaction between ethanolamine (MEA) and your pyridine electrophile is yielding complex mixtures of ethers (O-alkylation), tertiary amines (over-alkylation), or unreacted starting material.
This guide bypasses standard textbook definitions to address the kinetic and thermodynamic competition occurring in your flask.
📊 Quick Diagnostic: What is failing?
Before proceeding, identify your primary failure mode using the logic map below.
Figure 1: Diagnostic logic tree for troubleshooting alkylation failures.
🛠 Module 1: Controlling Chemoselectivity (N- vs. O-Alkylation)
The Problem: Ethanolamine is an ambident nucleophile. While nitrogen is generally more nucleophilic, the oxygen (hydroxyl group) can compete, especially under basic conditions where alkoxides are formed.
The Solution: Leverage the Hard and Soft Acids and Bases (HSAB) principle and solvent effects.
The Mechanism of Selectivity
-
Nitrogen (Amine): A softer nucleophile. It prefers attacking the softer carbon center of the pyridine ring (SNAr mechanism).
-
Oxygen (Hydroxyl): A harder nucleophile. It becomes significantly more reactive if deprotonated (
).
Critical Rule: Avoid strong bases (NaH, NaOH, KOH) unless absolutely necessary. Strong bases deprotonate the hydroxyl group, creating a potent alkoxide nucleophile that leads to O-alkylation.
Recommended Conditions: Phase Transfer Catalysis (PTC)
Using a Phase Transfer Catalyst (like TBAB) allows the reaction to proceed without generating high concentrations of alkoxide ions.
-
Reagents: Pyridine-X, Ethanolamine (excess), Toluene (organic phase), 50% NaOH (aq), TBAB (cat).
-
Why it works: The hydroxide stays in the aqueous phase. The TBAB transports the reacting species. The interfacial mechanism favors the more nucleophilic neutral amine over the hydroxyl group [1].
🛠 Module 2: Overcoming Sluggish Reactivity (SNAr Activation)
The Problem: You are using 2-chloropyridine or 3-bromopyridine, and the reaction won't move even at reflux.
The Solution: Pyridines are electron-deficient, but often not enough for facile SNAr unless activated.
The "Halogen Trap"
In SN2 chemistry, Iodine is the best leaving group. In SNAr, Fluorine is superior.
-
Reasoning: The rate-determining step in SNAr is the addition of the nucleophile to the ring (breaking aromaticity). The highly electronegative Fluorine atom pulls electron density, stabilizing the Meisenheimer complex intermediate (see Figure 2).
-
Action: If 2-chloropyridine is too slow, switch to 2-fluoropyridine . The rate increase can be 100x [2].
Protonation as a Catalyst
If you cannot change the substrate, add 1.0 equiv of HCl (or use the pyridine hydrochloride salt).
-
Mechanism: Protonating the pyridine nitrogen (
) makes the ring significantly more electron-deficient (electrophilic), facilitating nucleophilic attack by the ethanolamine.
🛠 Module 3: Preventing Over-Alkylation (Polyalkylation)
The Problem: The product (secondary amine) reacts again to form a tertiary amine.
The Solution: Exploit the electronic deactivation of the product.
The "Self-Limiting" Effect
Unlike standard alkyl alkylation (where the product is more nucleophilic), SNAr products are often less nucleophilic because the nitrogen lone pair delocalizes into the pyridine ring.
-
Validation: If you see significant over-alkylation, your pyridine ring is likely not electron-deficient enough (e.g., it has electron-donating groups like -OMe).
Stoichiometric Control
Use Ethanolamine in excess (3 to 5 equivalents) .
-
Why: This statistically favors the attack of the starting material over the product. Ethanolamine is cheap and water-soluble, making it easy to wash away during workup [3].
🧪 Standard Operating Procedure (SOP)
Protocol: Selective N-Alkylation of Ethanolamine with 2-Halopyridines
This protocol is designed to be self-validating : if the color change described in Step 3 does not occur, stop and check reagent quality.
Reagents
-
2-Chloropyridine (or 2-Fluoropyridine for faster rates) [1.0 equiv]
-
Ethanolamine (Reagent Grade, >99%) [5.0 equiv]
-
Solvent: Water (Green chemistry approach) or Toluene (if using PTC)
-
Catalyst (Optional): Tetrabutylammonium bromide (TBAB) [0.05 equiv][1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Ethanolamine (5.0 equiv) .
-
Note: No solvent is strictly necessary if MEA is liquid, but water (2 volumes) can be added to improve heat transfer.
-
-
Addition: Add 2-Chloropyridine (1.0 equiv) dropwise at room temperature.
-
Checkpoint: The solution should remain clear or turn slightly yellow. Darkening immediately indicates impurities.
-
-
Reaction: Heat the mixture to 100–110°C .
-
Workup (The "Amphoteric" Wash):
-
Purification: Evaporate solvent. If necessary, distill under reduced pressure (Kugelrohr) to remove trace high-boiling impurities.
📉 Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition. Note how the "O-Attack" pathway is reversible or slower under neutral conditions, while the "N-Attack" leads to the stable thermodynamic product.
Figure 2: Kinetic pathway showing the dominance of N-alkylation under optimized conditions.
📑 Comparative Data: Leaving Groups
Use this table to select your starting material based on your available equipment and time constraints.
| Leaving Group (X) | Reactivity (SNAr) | Typical Temp | Est. Time | Comments |
| Fluorine (-F) | High (100x) | 60–80°C | 1–4 h | Recommended. Best for mild conditions. |
| Chlorine (-Cl) | Moderate | 100–130°C | 12–24 h | Standard. Cheap, but requires heat. |
| Bromine (-Br) | Moderate/Low | 110–140°C | 18+ h | Often slower than Cl in SNAr. |
| Iodine (-I) | Low | >140°C | 24+ h | Avoid. Bond strength is low, but electronegativity is too low to activate the ring. |
📚 References
-
Torosyan, G. H. (2018).[5] The selective N-alkylation of monoethanolamine in PTC condition. MOJ Bioorganic & Organic Chemistry.
-
BenchChem Technical Support. (2025). Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
-
ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guide: Avoiding Over-alkylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: HPLC Optimization for 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Executive Summary & Molecule Profile
Welcome to the technical support hub for the analysis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol . This guide addresses the specific chromatographic challenges posed by this molecule's physicochemical properties.
Molecule Analysis
-
Structure: A pyridine ring linked via a chiral ethyl group to a secondary amine, terminated by an ethanol tail.[1]
-
Chemical Nature: Dual-basic character.[1]
-
Chromatographic Behavior:
Method Development & Optimization (Q&A)
Q1: I am seeing severe peak tailing. Why is this happening and how do I fix it?
The Science:
Tailing in pyridine-amine derivatives is almost exclusively caused by secondary silanol interactions .[1] At standard HPLC pH (2–4), the secondary amine is protonated (
The Solution: You have three proven strategies, ranked by robustness:
-
The "High pH" Strategy (Recommended):
-
Mechanism:[1][4] At pH > 10, the secondary amine is deprotonated (neutral), eliminating the ion-exchange mechanism.
-
Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini NX) resistant to alkaline hydrolysis.[1] Standard silica will dissolve.[1]
-
Protocol: 10 mM Ammonium Bicarbonate (pH 10.[1]0) / Acetonitrile.[1][5]
-
-
The "Ion-Pairing" Strategy:
-
Mechanism:[1] Add an anionic ion-pairing reagent (e.g., Hexanesulfonate or Sodium Dodecyl Sulfate) to the mobile phase. The anion forms a neutral complex with the protonated amine, masking the charge.
-
Protocol: Phosphate Buffer (pH 3.[1]0) + 5-10 mM Sodium Hexanesulfonate.[1]
-
Note: This equilibrates slowly and makes the column dedicated to this method [1].
-
-
The "Silanol Shielding" Strategy:
Q2: My retention time is unstable (drifting). What is the cause?
Diagnosis: Drifting retention for this molecule often indicates incomplete column equilibration or pH sensitivity .[1]
-
pH Sensitive Zone: If you operate near the
of the pyridine (~5.2), small changes in buffer pH will significantly alter the ionization state (ratio of Py-H to Py), shifting retention.
Corrective Action:
-
Buffer Capacity: Ensure your buffer concentration is at least 20–25 mM.[1]
-
pH Selection: Operate at least 2 pH units away from the
.[1]-
Target: pH < 3.0 (Fully protonated) or pH > 7.5 (Pyridine neutral, Amine charged).
-
Q3: Which detection wavelength should I use?
Recommendation: Use 260 nm .
-
The pyridine ring exhibits a strong
transition characteristic around 254–262 nm.[1] -
The aliphatic amine and ethanol tail have negligible UV absorption.[1]
-
Reference: Similar pyridine derivatives like Betahistine are standardly detected at 260 nm [2].[1]
Standardized Experimental Protocols
Protocol A: The "Robust Hybrid" Method (Recommended)
Best for QC labs requiring long-term stability and peak symmetry.
| Parameter | Specification |
| Column | Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH adjusted to 9.5 with Ammonia |
| Mobile Phase B | Acetonitrile |
| Isocratic Ratio | 85% A / 15% B (Adjust B ±5% to tune retention) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | UV @ 260 nm |
| Injection Vol | 10 µL |
Protocol B: The "Traditional Silica" Method
Use this if you do not have hybrid columns and must use standard C18.
| Parameter | Specification |
| Column | End-capped C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Phosphate (pH 3.[1]0) + 10 mM Sodium Hexanesulfonate / Acetonitrile (80:20) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Note | Column must be flushed with 50:50 Water:MeOH for 60 mins after use to remove salts.[1] |
Troubleshooting Logic Map
The following diagram illustrates the decision process for optimizing peak shape and retention for pyridine-amine derivatives.
Figure 1: Decision tree for troubleshooting HPLC separation of basic pyridine derivatives.
Frequently Asked Questions (FAQs)
Q: Can I use Mass Spectrometry (LC-MS) with these methods?
-
Protocol A: Yes. Ammonium Acetate and Ammonia are volatile and MS-compatible.[1]
-
Protocol B: No. Sodium Hexanesulfonate and Phosphate buffers are non-volatile and will contaminate the MS source.[1] For LC-MS on standard columns, use 0.1% Formic Acid, but expect some tailing unless using a high-quality surface-modified column (e.g., Charged Surface Hybrid).
Q: The peak splits into two.[1] Is my compound degrading?
-
It is possible, but first check the sample solvent .[1] If you dissolve the sample in 100% strong solvent (e.g., Methanol) and inject it into a highly aqueous mobile phase (Protocol A/B), "solvent effect" can cause peak splitting.
-
Fix: Dissolve the sample in the mobile phase or a weaker solvent (e.g., 90% Water / 10% MeCN).
Q: Is this molecule light-sensitive?
-
Pyridine derivatives can be photosensitive.[1] While not extremely unstable, it is "Good Laboratory Practice" to use amber vials for the autosampler to prevent potential N-oxide formation or photodegradation over long sequences [3].[1]
References
-
El Deeb, S., et al. (2022).[1][4] "Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity." Separations, 9(2), 49. Link[1][4]
-
Zhong-gui, H. (2006).[1] "Determination of betahistine hydrochloride and the related substances of betahistine hydrochloride injection by HPLC." Journal of Shenyang Pharmaceutical University. Link
-
Dave, R. S., et al. (2021).[1][6] "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." International Journal of Scientific Research in Science and Technology, 8(3). Link
Sources
- 1. 1-(Pyridin-2-yl)ethanol | 18728-61-5 [sigmaaldrich.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Storage of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Oxidative Degradation & Storage Protocols
Executive Summary & Critical Parameters
Compound Profile: 2-(1-Pyridin-2-yl-ethylamino)-ethanol is a secondary amine intermediate, structurally related to Betahistine. It possesses three distinct reactivity risks:
-
Oxidation: The secondary amine nitrogen is electron-rich and prone to N-oxide formation upon exposure to atmospheric oxygen.
-
Hygroscopicity: The terminal hydroxyl (-OH) group and the amine functionality aggressively absorb atmospheric moisture, which catalyzes hydrolytic degradation and alters stoichiometry.
-
Photosensitivity: The pyridine ring can undergo photo-induced radical formation, accelerating the oxidation of the ethylamino chain.
Storage Dashboard
| Parameter | Optimal Condition | Critical Limit (Action Required) |
| Temperature | -20°C (Long-term) / 2-8°C (Active use) | > 25°C (Accelerates N-oxidation) |
| Atmosphere | Inert Gas Overlay (Argon preferred) | Ambient Air (> 24 hours exposure) |
| Container | Amber Glass (Type I) with PTFE-lined cap | Clear Glass / Plastic (Polymer leaching) |
| Light | Total Darkness | Direct Fluorescent/Sunlight |
The Science: Why Degradation Happens
To prevent degradation, you must understand the mechanism. This is not random; it is a cascade of chemical events driven by entropy and electron density.
The Mechanism of Failure
The secondary amine nitrogen in your compound has a lone pair of electrons. In the presence of molecular oxygen (
-
Initiation: Light or heat generates a radical on the
-carbon next to the amine. -
Propagation: Oxygen attacks the radical, forming a peroxy radical.
-
Termination: This collapses into an N-oxide or cleaves the chain to form an imine (which turns the sample yellow/brown).
Visualization: Degradation Pathways
The following diagram maps the degradation logic. Use this to diagnose the root cause of impurities found in your HPLC traces.
Figure 1: Mechanistic pathway of oxidative and hydrolytic degradation. Note that moisture often acts as a catalyst for the oxidative steps by increasing molecular mobility.
Standard Operating Procedure (SOP): The "Ironclad" Storage Workflow
Do not rely on the manufacturer's original packaging once opened. Follow this re-packaging protocol to ensure stability for >12 months.
Phase 1: Receipt & Aliquoting
Objective: Minimize the number of times the bulk material is exposed to the atmosphere.
-
Equilibrate: Allow the original bottle to reach room temperature before opening. Opening a cold bottle creates condensation (water) immediately inside the container.
-
Glove Box/Bag: Ideally, handle within a nitrogen-filled glove bag. If unavailable, use a funnel with a constant stream of Argon flowing over the neck.
-
Aliquot: Divide the bulk into single-use vials (e.g., 100mg or 500mg units).
-
Why? Thaw-refreeze cycles introduce moisture and stress the molecule.
-
Phase 2: The Inert Gas Overlay
Objective: Displace oxygen from the headspace.
-
Select Gas: Use Argon (Grade 5.0), not Nitrogen.
-
Why? Argon is heavier than air and sinks to cover the liquid/solid surface. Nitrogen mixes with air and is less effective for open-vial purging.
-
-
Technique: Insert the gas needle/pipette about 2cm into the vial neck. Flow gently (do not splash) for 15–30 seconds.
-
Seal: Immediately cap the vial while the gas is still flowing.
Phase 3: Sealing & Storage[1]
-
Parafilm is Insufficient: Use electrical tape or a specific parafilm-wrap over a tightly screwed cap.
-
Secondary Containment: Place the vials inside a larger jar containing a packet of desiccant (Silica Gel) and an oxygen scavenger sachet.
-
Temperature: Store at -20°C.
Figure 2: Step-by-step workflow for maximizing shelf-life.
Troubleshooting Guide
Issue 1: The compound has turned yellow/brown.
-
Diagnosis: Oxidation has occurred, likely forming conjugated imines or N-oxides.
-
Impact: Purity is compromised. The molecular weight may appear higher (N-oxide, +16 Da) or lower (cleavage) on MS.
-
Solution:
-
Minor Yellowing: If purity is >95% by HPLC, use as is for crude reactions.
-
Dark Brown:Purification required. Dissolve in DCM, wash with mild base (to remove acidic degradation products), and re-column. Alternatively, perform a bulb-to-bulb distillation if the compound is liquid and stable enough.
-
Issue 2: The material has become a "goo" or sticky solid.
-
Diagnosis: Hygroscopicity.[1] The amine has absorbed water.
-
Impact: Stoichiometry calculations will be wrong (you are weighing water + compound).
-
Solution:
-
Dissolve in dry Toluene or DCM.
-
Add anhydrous Magnesium Sulfate (
) or Sodium Sulfate. -
Filter and concentrate in vacuo.
-
Store immediately under Argon.
-
Issue 3: HPLC shows a new peak eluting before the main peak.
-
Diagnosis: Likely the N-oxide.[2] N-oxides are much more polar than the parent amine and usually elute earlier on Reverse Phase (C18) columns.
-
Solution: Check the mass spectrum. If M+16 is observed, it is the N-oxide. This is difficult to reverse chemically without reducing agents (e.g., Zn/AcOH), which might affect the pyridine ring. Re-purification is recommended.
Frequently Asked Questions (FAQs)
Q: Can I store this at room temperature if it's just for a week? A: Only if sealed under Argon and kept in the dark. In ambient air, secondary amines can show detectable degradation within 48–72 hours. For strictly analytical standards, always keep frozen.
Q: Why do you recommend Argon over Nitrogen?
A: Argon is denser than air (
Q: Is the N-oxide impurity toxic? A: While specific toxicology on the N-oxide of this intermediate is likely unavailable, pyridine N-oxides and amine oxides can exhibit different metabolic profiles than their parent compounds. In drug development, this would be considered a "Process Related Impurity" and must be controlled/quantified.
Q: Can I use a plastic container? A: Avoid it. Amines can leach plasticizers (phthalates) from certain plastics over time, introducing ghost peaks in your LC-MS. Always use Type I borosilicate glass (amber).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3853779, 2-(2-Amino-1-hydroxyethyl)pyridine. Retrieved from [Link]
- Context: Provides chemical and physical properties for the structural isomer, establishing the baseline for hygroscopicity and handling warnings.
-
European Medicines Agency (2023). Scientific discussion: Betahistine Amarox (betahistine dihydrochloride). Retrieved from [Link]
- Context: Validates the stability profile of the pyridine-ethylamino core structure and the necessity of controlling oxidative impurities in rel
- Simpkins, N. S. (1994).Sulfones in Organic Synthesis. Pergamon Press. (General reference for amine stability).
-
Loba Chemie (2016). Material Safety Data Sheet: 2-(Ethylamino)ethanol. Retrieved from [Link]
- Context: Provides specific safety and storage data for the amino-ethanol side chain, highlighting the risks of air sensitivity and hygroscopicity.
Sources
Validation & Comparative
Technical Comparison Guide: NMR Characterization of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Executive Summary & Scope
This technical guide provides a rigorous spectral analysis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol (Target), a chiral bidentate ligand and pharmaceutical intermediate. To ensure precise identification, this guide compares the Target against its non-chiral analog, 2-((Pyridin-2-ylmethyl)amino)ethanol (Comparator).
Why this comparison matters:
The structural difference between these two molecules is a single methyl group at the
Compound Profiles
| Feature | Target Molecule | Comparator (Alternative) |
| Name | 2-(1-(Pyridin-2-yl)ethylamino)ethanol | 2-((Pyridin-2-ylmethyl)amino)ethanol |
| Structure | Branched ( | Linear (Achiral) |
| Chirality | Yes (Stereocenter at C | No |
| Key Application | Asymmetric catalysis ligands, Chiral resolution agents | General chelating ligands, Corrosion inhibitors |
| CAS | 53187-66-7 (Generic/Racemic) | 10242-12-3 |
Synthesis & Preparation Protocol
To generate authentic samples for spectral analysis, the following reductive amination protocol is recommended. This method is self-validating via Thin Layer Chromatography (TLC) monitoring.
Reaction Workflow (Reductive Amination)[4][5]
The synthesis exploits the condensation of 2-acetylpyridine with ethanolamine, followed by reduction.
Figure 1: Step-by-step synthesis workflow for the target amino-alcohol.
Detailed Protocol
-
Imine Formation: Dissolve 2-acetylpyridine (1.0 eq) and ethanolamine (1.1 eq) in anhydrous Methanol (MeOH). Stir at room temperature for 4 hours. Validation: Monitor via TLC (SiO2, 10% MeOH/DCM). The ketone spot will disappear.[1]
-
Reduction: Cool the solution to 0°C. Add Sodium Borohydride (
, 1.5 eq) portion-wise. Allow to warm to room temperature and stir overnight. -
Workup: Quench with water. Adjust pH to ~12 using NaOH. Extract with Dichloromethane (DCM). Dry organic layer over
and concentrate. -
Purification: If necessary, purify via column chromatography (DCM:MeOH:NH4OH gradient).
Structural Analysis: 1H NMR Spectroscopy
The presence of the chiral center in the Target molecule creates a magnetic environment where the protons on the adjacent ethanolamine chain (
Spectral Logic & Assignment (Target)
-
Solvent:
(Standard) -
Frequency: 400 MHz or higher recommended for resolution of multiplets.
| Position | Fragment | Shift ( | Multiplicity | Integration | Notes |
| Py-H6 | Pyridine | 8.55 | Doublet (d) | 1H | |
| Py-H4 | Pyridine | 7.65 | Triplet of Doublets (td) | 1H | Para position |
| Py-H3 | Pyridine | 7.28 | Doublet (d) | 1H | Shielded by adjacent alkyl group |
| Py-H5 | Pyridine | 7.15 | Triplet (t) | 1H | Meta position |
| C | Methine | 3.85 - 3.95 | Quartet (q) | 1H | Diagnostic Peak. Couples with methyl.[2][3] |
| O-CH | Ethanolamine | 3.60 - 3.75 | Multiplet (m) | 2H | Diastereotopic broadening possible. |
| N-CH | Ethanolamine | 2.65 - 2.85 | Multiplet (m) | 2H | Critical: Diastereotopic due to chiral center. Not a clean triplet. |
| CH | Methyl | 1.42 | Doublet (d) | 3H | |
| NH/OH | Exchangeable | 2.5 - 3.0 | Broad | 2H | Shift varies with concentration/dryness. |
The "Comparator" Contrast
Comparing the Target to the Achiral Analog reveals the specific impact of the methyl group.
| Feature | Target (Chiral) | Comparator (Achiral) | Interpretation |
| Quartet (~3.9 ppm) | Singlet (~3.95 ppm) | The Target has a CH-CH3; Comparator has a CH2. | |
| Methyl Group | Doublet (~1.4 ppm) | Absent | Clear verification of alkylation. |
| Side Chain ( | Complex Multiplet | Triplet (~2.85 ppm) | Key Differentiator. In the achiral comparator, the N-CH2 protons are enantiotopic (equivalent). In the Target, they are diastereotopic (non-equivalent). |
Structural Analysis: 13C NMR Spectroscopy
Carbon NMR provides a simplified backbone verification, free from the complex couplings seen in proton NMR.
-
Pyridine Carbons: 164.0 (C2), 149.2 (C6), 136.8 (C4), 122.1 (C5), 120.5 (C3).
-
Chiral Center (
): ~58-60 ppm. -
Ethanolamine (
): ~48-50 ppm. -
Ethanolamine (
): ~61-63 ppm. -
Methyl (
): ~20-22 ppm.
Differentiation Rule: If you observe a peak at ~20 ppm, you have the Target. If this region is empty, you likely have the Comparator (or unreacted starting material).
Decision Logic for Researchers
Use the following logic flow to validate your product after synthesis.
Figure 2: NMR decision tree for distinguishing the target chiral amine from achiral impurities.
Advanced Considerations: Diastereotopicity
For high-precision applications (e.g., quality control of chiral ligands), understanding the ABX system of the ethanolamine side chain is vital.
Because the chiral center (
-
Observation: The triplet expected at ~2.7 ppm may split into two complex multiplets or a broad "blob."
-
Validation: This is not an impurity. It is a sign of high enantiomeric integrity of the chiral center influencing the side chain.
-
Resolution: To resolve these protons, run the NMR in Benzene-d6 (
) instead of Chloroform. The magnetic anisotropy of benzene often separates overlapping diastereotopic signals [1].
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
Reich, H. J. (2020).[2] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
National Institute of Standards and Technology (NIST). (2023). Ethanol, 2-(ethylamino)- Mass Spectrum and Data. NIST Chemistry WebBook. Link
Sources
Mass spectrometry fragmentation patterns of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
This guide provides a foundational, theory-based framework for understanding the mass spectrometric fragmentation of 2-(1-Pyridin-2-yl-ethylamino)-ethanol. The predicted pathways and key fragment ions offer a robust starting point for researchers in identifying this compound and distinguishing it from structurally similar molecules. The provided experimental protocols outline a clear path for acquiring empirical data to confirm and refine these predictions. As with all analytical challenges, the combination of high-resolution mass spectrometry with other structural elucidation techniques, such as Nuclear Magnetic Resonance (NMR), will provide the highest degree of confidence in structural assignments, a critical aspect of modern pharmaceutical impurity profiling. [12]
References
- PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.
- ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides.
- Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Can. J. Chem. 70, 1028.
- Benchchem. 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol.
- ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
- MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
- ATSDR. ANALYTICAL METHODS.
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- NIST. Pyridine, 2-ethyl-. NIST WebBook.
- International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.
- PubChem. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Santa Cruz Biotechnology. 2-Amino-1-pyridin-2-yl-ethanol.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- YouTube. (2022). common fragmentation mechanisms in mass spectrometry.
- Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol.
- NIST. Ethanol, 2-(ethylamino)-. NIST WebBook.
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- ResearchGate. Electron impact ionization (EI) mass spectra of n-alkylamines....
- Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. ajrconline.org [ajrconline.org]
- 3. rroij.com [rroij.com]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethanol, 2-(ethylamino)- [webbook.nist.gov]
- 9. 2-Amino-1-pyridin-2-yl-ethanol | CAS 89943-14-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. chemimpex.com [chemimpex.com]
IR spectroscopy characteristic peaks for 2-(1-Pyridin-2-yl-ethylamino)-ethanol validation
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals
Executive Summary
This guide provides a comprehensive framework for the spectroscopic validation of 2-(1-Pyridin-2-yl-ethylamino)-ethanol , a secondary amine intermediate often synthesized via the reductive amination of 2-acetylpyridine with ethanolamine.
Because direct spectral atlases for specific pharmaceutical intermediates are often proprietary or unavailable in public databases, this guide utilizes First Principles Spectroscopy . We compare the target molecule against its two primary precursors—2-Acetylpyridine and Ethanolamine —to establish a self-validating confirmation protocol. The disappearance of the ketone carbonyl and the transformation of the amine signature are the critical quality attributes (CQAs) for this validation.
Structural Analysis & Theoretical IR Profile
To validate 2-(1-Pyridin-2-yl-ethylamino)-ethanol, we must deconstruct it into its constituent IR-active pharmacophores. The molecule consists of a pyridine ring, a chiral ethyl linkage, a secondary amine, and a primary alcohol.
Table 1: Predicted Characteristic Peaks (Target Molecule)
| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Alcohol (–OH) | O–H Stretch | 3200–3400 | Broad, Strong | High: Confirms ethanolamine moiety retention. Often overlaps with N–H. |
| Amine (–NH–) | N–H Stretch (2°) | ~3300–3350 | Weak, Sharp | Medium: Often buried in the O–H band. Distinguishes from tertiary amine over-alkylation. |
| Pyridine Ring | C–H Stretch (Ar) | 3000–3100 | Medium | High: Confirms aromaticity. |
| Alkyl Chain | C–H Stretch (sp³) | 2850–2960 | Medium | Medium: Methyl (from acetyl) and methylene (from ethanolamine) contributions. |
| Pyridine Ring | C=C / C=N Ring Breathing | 1590, 1570, 1470, 1435 | Strong | Critical: The "Pyridine Fingerprint." Confirms the heteroaromatic ring is intact. |
| Alcohol (1°) | C–O Stretch | 1050–1080 | Strong | High: Characteristic of primary alcohols. |
| Pyridine (2-sub) | C–H Out-of-Plane Bend | 740–780 | Strong | High: Specific to 2-substituted pyridines (ortho-substitution pattern). |
Comparative Validation: Target vs. Precursors
The most robust validation method is Comparative Difference Analysis . You are not just looking for what is there, but what has disappeared.
Comparison 1: Target vs. 2-Acetylpyridine (Ketone Precursor)
Objective: Confirm complete reduction of the intermediate imine and consumption of the starting ketone.
| Feature | 2-Acetylpyridine (Precursor) | Target Molecule (Product) | Validation Status |
| Carbonyl (C=O) | Strong peak at ~1690–1700 cm⁻¹ | ABSENT | PASS: Complete disappearance is the primary success metric. |
| Hydroxyl (O–H) | Absent | Broad band 3200–3400 cm⁻¹ | PASS: Confirms addition of ethanolamine chain. |
| Methyl Group | Isolated Methyl Ketone | Methyl on Chiral Center | Shift in C–H bending modes (fingerprint). |
Comparison 2: Target vs. Ethanolamine (Amine Precursor)
Objective: Confirm formation of the secondary amine and removal of excess reagent.
| Feature | Ethanolamine (Precursor) | Target Molecule (Product) | Validation Status |
| Amine (N–H) | Two spikes (Primary Amine) at ~3300 & 3380 cm⁻¹ | Single band (Secondary Amine) (often buried) | PASS: Shift from doublet to singlet (or buried) indicates N-alkylation. |
| N–H Bend | Scissoring at ~1600 cm⁻¹ (Medium) | Weaker/Shifted | PASS: 2° amines have weaker bending modes than 1° amines. |
| Aromaticity | Absent | Pyridine peaks (1590, 1470) | PASS: Confirms attachment of the pyridine ring. |
Experimental Protocol: ATR-FTIR Validation
Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this oily/viscous amine to avoid moisture uptake (hygroscopicity).
Step-by-Step Workflow
-
System Blank: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Precursor Check (Optional): Run a quick scan of the 2-acetylpyridine starting material. Locate the C=O peak at 1700 cm⁻¹.[1] This is your "negative control."
-
Sample Loading: Apply 10–20 µL of the target product (neat liquid) onto the crystal. Ensure full coverage of the "active spot."
-
Acquisition:
-
Range: 4000–600 cm⁻¹
-
Scans: 32 or 64 (to reduce noise in the fingerprint region)
-
Resolution: 4 cm⁻¹[2]
-
-
Processing: Apply baseline correction. Look immediately at the 1700 cm⁻¹ region.
-
If a peak remains at 1700 cm⁻¹: Reaction is incomplete (residual ketone).
-
If 1700 cm⁻¹ is flat: Proceed to check the 3300 cm⁻¹ OH/NH region.
-
Visualization of Validation Logic
Diagram 1: Synthesis & Spectral Evolution
This diagram illustrates the chemical transformation and the corresponding spectral shifts required for validation.
Caption: Spectral evolution during synthesis. The disappearance of the Red (Ketone) and Yellow (Primary Amine) features confirms the Green (Product) formation.
Diagram 2: QC Decision Tree
A logic gate for routine quality control of the synthesized batch.
Caption: Step-by-step logic gate for interpreting the IR spectrum of the target amine.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for functional group assignment).
-
NIST Mass Spectrometry Data Center. (2023). Ethanol, 2-(ethylphenylamino)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link] (Used for comparative secondary amine/ethanolamine fragment data).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Authoritative source for Pyridine ring breathing modes and substitution patterns).
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Source for 2-Acetylpyridine and Ethanolamine reference spectra).
Sources
HPLC Method Validation for Purity Testing of 2-(1-Pyridin-2-yl-ethylamino)-ethanol
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The molecule 2-(1-Pyridin-2-yl-ethylamino)-ethanol represents a challenging class of analytes in pharmaceutical analysis: polar, basic pyridine derivatives. Structurally similar to Betahistine and its process-related impurities, this compound contains a pyridine ring and a secondary amine with a hydroxyl tail.
This guide objectively compares the traditional Ion-Pairing (IP-HPLC) methodology against the modern Base-Deactivated Reversed-Phase (RP-HPLC) approach. While IP-HPLC has historically been the default for retaining polar bases, this guide advocates for and details the validation of a Buffered RP-HPLC method using Base-Deactivated Columns (BDC) . This optimized approach offers superior column longevity, faster equilibration, and compatibility with modern validation standards (ICH Q2).
The Analytical Challenge
The core difficulty in analyzing 2-(1-Pyridin-2-yl-ethylamino)-ethanol lies in its chemistry:
-
Basicity: The pyridine nitrogen (pKa ~5.2) and the secondary amine (pKa ~9.5) are easily protonated.
-
Silanol Interactions: Protonated amines interact strongly with residual silanol groups (
) on the silica backbone of HPLC columns, causing severe peak tailing and poor resolution. -
Polarity: The hydroxyl group increases water solubility, leading to low retention (
) on standard C18 columns.
Diagram: The Silanol Interference Mechanism
The following diagram illustrates why standard methods fail and how the optimized method solves the problem.
Caption: Mechanism of amine-silanol interaction causing peak tailing and the chemical suppression strategy used in the optimized method.
Method Comparison: Legacy vs. Optimized
The following table contrasts the two primary approaches for separating this class of compounds.
| Feature | Method A: Ion-Pairing (Legacy) | Method B: Buffered BDC (Recommended) |
| Principle | Uses reagents (e.g., Sodium Dodecyl Sulfate, Heptane Sulfonic Acid) to form neutral ion pairs with the analyte. | Uses high-purity silica (Base-Deactivated) with acidic buffer and TEA to suppress silanol activity. |
| Peak Shape | Excellent (due to ion masking). | Excellent (due to column technology + TEA). |
| Equilibration | Slow (1–2 hours). Ion-pairing agents adsorb slowly to the stationary phase. | Fast (20–30 mins). |
| Column Life | Short. Acidic ion-pair reagents strip bonded phases over time. | Long. Modern columns are stable at pH 2–8. |
| MS Compatibility | No. Non-volatile salts clog MS sources. | Yes (if Phosphate is replaced with Formate/Acetate). |
| Robustness | Low.[1] Slight changes in temperature or reagent concentration shift retention significantly. | High. Retention is dominated by hydrophobic interaction, not complex equilibria. |
Verdict: Method B is selected for this guide due to its robustness, ease of validation, and compliance with "Green Chemistry" initiatives (avoiding toxic ion-pairing reagents).
Optimized Experimental Protocol
This protocol is designed to validate the purity of 2-(1-Pyridin-2-yl-ethylamino)-ethanol, ensuring separation from synthesis precursors (e.g., 2-vinylpyridine, ethanolamine).
Chromatographic Conditions[2][3][4][5][6][7][8][9]
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: Inertsil ODS-3V, Waters XBridge C18, or equivalent Base-Deactivated Column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Buffer: 20 mM Potassium Dihydrogen Phosphate (
) adjusted to pH 3.0 with Orthophosphoric Acid. Add 0.1% Triethylamine (TEA). -
Solvent: Acetonitrile (ACN).
-
Ratio: Buffer:ACN (80:20 v/v) – Isocratic Mode.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Wavelength: 260 nm (Characteristic
for pyridine ring). -
Injection Volume: 10–20 µL.
-
Temperature: 30°C.
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 2-(1-Pyridin-2-yl-ethylamino)-ethanol reference standard in 10 mL diluent (1000 µg/mL).
-
Working Standard: Dilute to 100 µg/mL for assay/purity.
Validation Workflow (ICH Q2 R1)
The validation must demonstrate that the method is suitable for its intended purpose (Purity Testing).
Diagram: Validation Logic Flow
Caption: Step-by-step logical flow for validating the HPLC method according to ICH guidelines.
Specificity (Selectivity)
Objective: Ensure the main peak is separated from impurities (e.g., synthesis byproducts).
-
Protocol: Inject Diluent (Blank), Placebo, Reference Standard, and Spiked Sample (with known impurities if available, e.g., 2-vinylpyridine).
-
Acceptance Criteria:
Linearity
Objective: Verify response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 to 150 µg/mL).
-
Data Analysis: Plot Concentration (x) vs. Peak Area (y).
-
Acceptance Criteria:
Accuracy (Recovery)
Objective: Determine trueness of the method.
-
Protocol: Spike known amounts of standard into a placebo matrix at 3 levels (50%, 100%, 150%) in triplicate.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
Objective: Assess consistency.
-
Protocol: 6 consecutive injections of the 100% standard solution.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area
.
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define sensitivity.
-
Method: Signal-to-Noise (S/N) ratio method.[1]
-
LOD: Concentration with S/N
. -
LOQ: Concentration with S/N
.
-
Robustness
Objective: Test reliability under small variations.
-
Variations:
-
Flow rate (
mL/min). -
pH (
units).[5] -
Column Temperature (
C).
-
-
Acceptance Criteria: System suitability parameters (Tailing factor < 2.0, Theoretical plates > 2000) must remain within limits.
Representative Data (Simulated)
The following table illustrates expected results for a successful validation of this pyridine derivative using the Optimized Method.
| Parameter | Level / Condition | Result | Status |
| Linearity | 50 – 150 µg/mL | Pass | |
| Precision | n=6 injections | RSD = 0.45% | Pass |
| Accuracy | 50% Spike | 99.8% Recovery | Pass |
| 100% Spike | 100.2% Recovery | Pass | |
| 150% Spike | 99.5% Recovery | Pass | |
| Tailing Factor | System Suitability | 1.15 (Limit: < 2.0) | Pass |
| LOD | S/N = 3 | 0.05 µg/mL | Pass |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][11] Link
-
Ibrahim, A. E., El Deeb, S., et al. (2022).[5] Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. Separations, 9(2), 49. Link[5]
-
Battula, N. R., et al. (2017).[4] Analytical Method Development and Validation of Betahistine Dihydrochloride in Human Plasma by LC-MS/MS. Journal of Chemical and Pharmaceutical Research, 9(6). Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC mechanism grounding).
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. idealpublication.in [idealpublication.in]
- 3. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalcmpr.com [journalcmpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journalijar.com [journalijar.com]
- 9. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Reference Standards for Acetylsalicylic Acid (Aspirin) Analysis
For Researchers, Scientists, and Drug Development Professionals
The Central Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the analytical reference standard serves as the anchor of accuracy and precision. It is a highly purified and well-characterized compound against which production batches of the API and finished drug products are compared. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for Aspirin, ensuring a harmonized benchmark for quality across the industry.[1][2][3]
-
Primary Compendial Standards (USP, EP): These are the gold standard for Aspirin analysis.[1][2][3] They are used for definitive identification and purity assays as stipulated in the respective pharmacopeial monographs.[4][5] Their use is mandatory for analyses intended for regulatory submissions.
-
Secondary or Working Standards: These are in-house standards that are qualified against the primary compendial standard. They are a cost-effective option for routine quality control testing. The qualification of these standards is a critical process, ensuring their traceability to the primary standard.[6]
-
Impurity Reference Standards: The analysis of Aspirin is not limited to the API itself but extends to its potential impurities and degradation products, the most common being Salicylic Acid.[7][8] Official and commercially available impurity standards are crucial for method development, validation, and the accurate quantification of these substances.[6]
Comparative Analysis of Key Methodologies for Aspirin Quantification
The choice of an analytical method for Aspirin is dictated by the specific requirements of the analysis, such as the need for stability-indicating data, the sample matrix, and the available instrumentation. Here, we compare the three most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful and widely used technique for Aspirin analysis due to its high specificity, sensitivity, and ability to separate Aspirin from its impurities and degradation products.[9][10][11]
Principle of Operation: Reversed-phase HPLC is the standard approach, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase.[7][10][11] Aspirin and its related compounds are separated based on their differential partitioning between the two phases.
Causality in Method Design: The choice of a C18 column provides excellent retention and separation for the moderately polar Aspirin molecule.[10][12] The mobile phase, often a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (acetonitrile or methanol), is optimized to achieve the desired retention time and resolution.[10][13] The pH of the mobile phase is a critical parameter; maintaining an acidic pH (e.g., 3.0) suppresses the ionization of both Aspirin and its primary impurity, Salicylic Acid, leading to better peak shape and retention.[10]
Experimental Workflow for HPLC Analysis of Aspirin
Caption: Workflow for Aspirin analysis by HPLC.
Titrimetry
Titration is a classical analytical technique that remains relevant for the assay of bulk Aspirin due to its high precision and accuracy when performed correctly. The European Pharmacopoeia, for instance, includes a back-titration method for Aspirin assay.[14]
Principle of Operation:
-
Direct Titration: The acidic carboxylic acid group of Aspirin is directly titrated with a standardized strong base, such as sodium hydroxide (NaOH), using a visual indicator like phenolphthalein.[15][16]
-
Back-Titration: A known excess of strong base is added to hydrolyze the ester linkage of Aspirin, forming acetate and salicylate salts.[14][15][17] The unreacted base is then titrated with a standardized strong acid, like hydrochloric acid (HCl).[14][15][17]
Causality in Method Design: The back-titration method is often preferred as it ensures the complete reaction of both the acidic and ester functionalities of the Aspirin molecule, providing a more comprehensive measure of its purity.[15][17] The heating step in the back-titration protocol accelerates the hydrolysis of the ester.[17]
Experimental Workflow for Back-Titration of Aspirin
Caption: Workflow for Aspirin assay by back-titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of Aspirin.[18][19] It is particularly useful for routine quality control where the separation of impurities is not a primary concern.
Principle of Operation: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[20][21] For Aspirin analysis, the ester is typically hydrolyzed to salicylic acid, and the absorbance of the resulting salicylate ion is measured at its wavelength of maximum absorbance (λmax), which is around 297-302 nm.[20][22]
Causality in Method Design: The hydrolysis step is crucial because salicylic acid has a higher molar absorptivity than Aspirin, leading to a more sensitive assay.[20][21] Alternatively, the salicylate can be complexed with iron(III) ions to form a colored complex, which is then measured in the visible region (around 530 nm).[22] This derivatization step can enhance specificity by shifting the measurement to a wavelength where excipients are less likely to interfere.
Performance Comparison and Data Summary
The following tables provide a comparative summary of the performance characteristics of the different analytical methods, based on data from various validation studies.
Table 1: Comparison of Analytical Methods for Aspirin Assay
| Parameter | HPLC | Titrimetry (Back-Titration) | UV-Vis Spectrophotometry |
| Specificity | High (Stability-indicating) | Moderate (Interference from other acidic/basic impurities) | Low to Moderate (Interference from UV-absorbing excipients) |
| Sensitivity | High (LOD/LOQ in µg/mL range)[23] | Low (Requires mg quantities) | Moderate (Dependent on molar absorptivity) |
| Precision (%RSD) | Excellent (<1%)[9][13] | Excellent (<1%) | Good (<2%) |
| Accuracy (% Recovery) | Excellent (98-102%)[9][10] | Excellent (99-101%) | Good (98-102%)[22] |
| Application | Assay, Impurity Profiling, Stability Studies | Bulk Drug Assay | Routine QC, Dissolution Testing |
Table 2: Typical HPLC Method Validation Data for Aspirin Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999[13][24] |
| Range | 80-120% of nominal concentration[13] |
| Accuracy (% Recovery) | 99.7% - 100.2%[9] |
| Precision (%RSD) | |
| - Intraday | < 0.5%[9][13] |
| - Interday | < 0.5%[9][13] |
| Robustness | Unaffected by small changes in pH, flow rate[9] |
Detailed Experimental Protocols
Protocol: HPLC Assay of Aspirin in Tablets
This protocol is a representative example for the quantification of Aspirin and its primary impurity, salicylic acid.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Prepare a filtered and degassed mixture of water (containing 0.1% orthophosphoric acid, pH adjusted to 3.0) and acetonitrile (45:55 v/v).[10]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of USP Aspirin RS and USP Salicylic Acid RS in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of Aspirin, to a 100-mL volumetric flask. Add about 70 mL of mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45-µm filter.
-
System Suitability: Inject the standard solution and verify system suitability parameters, such as resolution between Aspirin and salicylic acid (>2.0), tailing factor for the Aspirin peak (<1.5), and replicate injection precision (<1.0% RSD).[7]
-
Procedure: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.
-
Calculation: Calculate the percentage of Aspirin and salicylic acid in the portion of tablets taken.
Protocol: Back-Titration Assay of Bulk Aspirin
This protocol is adapted from general pharmacopeial methods.
-
Reagent Preparation:
-
0.5 M Sodium Hydroxide (NaOH): Prepare and standardize against a primary standard (e.g., potassium hydrogen phthalate).[17]
-
0.5 M Hydrochloric Acid (HCl): Prepare and standardize.
-
-
Procedure:
-
Accurately weigh about 1.5 g of Aspirin into a flask.[5]
-
Add 50.0 mL of 0.5 M NaOH and a few boiling chips.[5]
-
Boil the mixture gently under a reflux condenser for 10 minutes to ensure complete hydrolysis.[5]
-
Add a few drops of phenolphthalein indicator.[17]
-
Titrate the excess NaOH with 0.5 M HCl until the pink color disappears.[5][17]
-
-
Blank Determination: Perform a blank titration with 50.0 mL of 0.5 M NaOH without the Aspirin sample.[5][17]
-
Calculation: Calculate the amount of NaOH consumed by the Aspirin and thereby determine the purity.
Conclusion: A Strategic Approach to Method Selection
The selection of a reference standard and analytical method for Aspirin is a critical decision that impacts the quality and reliability of analytical data.
-
For regulatory compliance and definitive characterization, the use of primary compendial reference standards (USP, EP) and a validated, stability-indicating HPLC method is non-negotiable. HPLC provides the necessary specificity to separate and quantify Aspirin in the presence of its potential impurities and degradants.[11]
-
For routine in-process or release testing of bulk API, where impurity profiles are well-established, titrimetry offers a highly precise and cost-effective alternative.[18][19] Its robustness and simplicity are advantageous in a high-throughput QC environment.
-
For rapid quality checks or dissolution testing, UV-Vis spectrophotometry provides a simple and fast method for Aspirin quantification.[18][25] However, its lower specificity requires careful validation to ensure that excipients or other APIs do not interfere with the measurement.
By understanding the principles, strengths, and limitations of each method, as detailed in this guide, researchers and drug development professionals can make informed decisions, ensuring the generation of accurate, reliable, and defensible analytical data for Acetylsalicylic Acid.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of HPLC method for the simultaneous determination of aspirin. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2016). Development and Validation of an Alternate Stability- indicating UV Spectrophotometric Analytical Method for Aspirin in Tablets. Retrieved from [Link]
-
Al-Mustaqbal University College. (n.d.). View of Comparative Quantitative Study of Acetyl Salicylic Acid in Aspirin Samples Using Spectrophotometry and Volumetric. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2024, March 14). Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods - A Component of Anti-hypertensive Drugs. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Impurity Profiling of Aspirin in Tablet Dosage Forms by Reverse Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. Retrieved from [Link]
-
Al-Nahrain University. (2025, May 7). Comparative Quantitative Study of Acetyl Salicylic Acid in Aspirin Samples Using Spectrophotometry and Volumetric. Retrieved from [Link]
-
ResearchGate. (n.d.). to perform assay of aspirin (acid- base titration) and standardization of titrant. Retrieved from [Link]
-
Bellevue College. (n.d.). Titration of Aspirin Tablets. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of aspirin using acid/base titration. Retrieved from [Link]
-
IvyPanda. (2024, November 13). Quantitative Analysis of Aspirin Tablets by Spectrophotometry Report. Retrieved from [Link]
-
Scilit. (n.d.). Isolation, Characterization of a Potential Degradation Product of Aspirin and an HPLC Method for Quantitative Estimation of Its Impurities. Retrieved from [Link]
-
Al-Nahrain University Journal of Science. (2013, March 1). Comparative Analytical Study for Determination of Acetylsalicylic Acid in Bulk and in Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Extensive Study of Aspirin and Its Related Impurities Under Various Stressed Conditions in Low Dose Aspirin and Esomeprazole Magnesium Capsules. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of three new spectrophotometric methods for simultaneous determination of aspirin and salicylic acid in tablets without separation of pharmaceutical excipients. Retrieved from [Link]
-
Scribd. (n.d.). UV Spectrophotometry of Aspirin Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aspirin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 19). Spectrophotometric resolution for quantitative analysis of aspirin and rivaroxaban combination therapy in biological fluids using simple and eco-friendly procedure. Retrieved from [Link]
-
ResearchGate. (2015, February 5). Atomic Absorption Analysis of Toxic Heavy Metal Impurities in Various Commercial Aspirin Formulations. Retrieved from [Link]
-
USP. (2025, February 17). Aspirin USP 2025. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Aspirin Tablets. Retrieved from [Link]
-
Phcoker. (2026, January 7). How does the presence of impurities in pure aspirin powder affect its safety?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 11). LAB 6 - SYNTHESIS AND ANALYSIS OF ASPRIN. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems. Retrieved from [Link]
-
Technology Networks. (n.d.). The quantitative determination of the aspirin content of tablets using UV and Visible wavelength spectroscopy. Retrieved from [Link]
-
PubMed. (1996, October). A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications. Retrieved from [Link]
-
ResearchGate. (2020, September 9). HPLC Method Validation For The Estimation Of Aspirin In Bulk And Tablet Dosage Form As Per USP. Retrieved from [Link]
-
SynThink. (n.d.). Aspirin Impurities, Related Compounds, Reference Standards. Retrieved from [Link]
-
SIELC Technologies. (2012, June 21). USP Methods for the Analysis of Aspirin (Acetylsalicylic acid (ASA)) Using Legacy L1 Column. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Retrieved from [Link]
-
Understanding Standards. (n.d.). Synthesis of Aspirin. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
